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  • Product: (R)-3-(P-tolyl)morpholine
  • CAS: 1213118-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-(p-tolyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry The morpholine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its unique structure, featuring both a secondary amine and an ether functional group, allows for a desirable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier.[3] The introduction of chirality, as in the case of (R)-3-(p-tolyl)morpholine, unlocks the potential for stereospecific interactions with biological targets, leading to improved potency and selectivity of therapeutic agents. This guide provides a comprehensive technical overview of (R)-3-(p-tolyl)morpholine, focusing on its chemical properties, enantioselective synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties: A Focus on the Tolyl-Morpholine Scaffold

While specific experimental data for (R)-3-(p-tolyl)morpholine is not extensively available in the public domain, we can infer its probable characteristics based on the well-documented properties of its structural isomer, 4-(p-tolyl)morpholine, and the parent morpholine molecule. It is crucial to note that the substitution pattern significantly influences the physical properties of a molecule.

The morpholine ring itself is a colorless, hygroscopic liquid with a characteristic amine odor.[4][5] The introduction of a p-tolyl group is expected to render the compound a solid at room temperature and decrease its solubility in water while increasing solubility in organic solvents like toluene.

Table 1: Physicochemical Properties of 4-(p-tolyl)morpholine (Isomer of the Target Compound)

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.25 g/mol [1]
Appearance Light orange to yellow to green crystalline powder[1]
Melting Point 48 - 52 °C[1]
Boiling Point 309.18 °C (rough estimate)[4][5]
Solubility Soluble in Toluene[4][5]
pKa 5.71 ± 0.40 (Predicted)[4][5]

For (R)-3-(p-tolyl)morpholine, a key distinguishing property would be its specific optical rotation , which arises from its chiral nature. The sign and magnitude of this value would need to be determined experimentally to confirm the enantiomeric purity of a synthesized sample.

Enantioselective Synthesis of (R)-3-(p-tolyl)morpholine: A Representative Protocol

The stereocontrolled synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry.[6][7][8] Several strategies have been developed to achieve high enantiomeric purity.[9] A robust and adaptable approach involves the asymmetric transfer hydrogenation of a cyclic imine precursor, which can be formed in a tandem one-pot reaction from an appropriate aminoalkyne.[6]

Below is a detailed, field-proven protocol that can be adapted for the synthesis of (R)-3-(p-tolyl)morpholine. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of the Aminoalkyne Precursor

The synthesis would commence with the preparation of an ether-containing aminoalkyne. This precursor is designed to facilitate a subsequent intramolecular hydroamination reaction.

Step 2: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot reaction is the cornerstone of the enantioselective synthesis.

  • Reaction: The aminoalkyne precursor is subjected to intramolecular hydroamination catalyzed by a suitable transition metal catalyst to form a cyclic imine intermediate. This is immediately followed by an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to yield the desired (R)-3-(p-tolyl)morpholine.

  • Rationale for Reagent Selection:

    • Hydroamination Catalyst: A titanium-based catalyst, such as a bis(amidate)bis(amido)Ti complex, is effective for the intramolecular hydroamination of aminoalkynes.

    • Chiral Ruthenium Catalyst: The Noyori-Ikariya catalyst, specifically RuCl, is a well-established and highly efficient catalyst for the asymmetric transfer hydrogenation of cyclic imines. The (S,S) configuration of the ligand is chosen to induce the desired (R) stereochemistry in the final product. The hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand on the ruthenium catalyst is crucial for achieving high enantioselectivity.[6]

    • Hydrogen Source: A mixture of formic acid and triethylamine is a common and effective hydrogen source for transfer hydrogenation reactions.

  • Self-Validation: The success of this step is critically dependent on the high enantioselectivity of the ruthenium catalyst. The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the stereochemical outcome.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: One-Pot Enantioselective Cyclization cluster_2 Analysis Start Starting Materials Precursor Aminoalkyne Precursor Start->Precursor Multi-step synthesis CyclicImine Cyclic Imine Intermediate Precursor->CyclicImine Ti-catalyzed Hydroamination Product (R)-3-(p-tolyl)morpholine CyclicImine->Product Ru-catalyzed Asymmetric Transfer Hydrogenation Analysis Chiral HPLC NMR, MS, IR Product->Analysis

Synthetic workflow for (R)-3-(p-tolyl)morpholine.

Spectroscopic Characterization

The structural elucidation of (R)-3-(p-tolyl)morpholine would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), a singlet for the methyl group protons, and a series of multiplets for the diastereotopic protons of the morpholine ring. The chemical shifts of the morpholine protons would differ from those of the 4-substituted isomer due to the different electronic environment. For 4-(p-tolyl)morpholine, the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.12 (d, 2H), 6.87 (d, 2H), 3.89 (t, 4H), 3.14 (t, 4H), and 2.31 (s, 3H).[10] For the 3-substituted isomer, more complex splitting patterns for the morpholine protons are anticipated.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the p-tolyl group and the morpholine ring. The chemical shifts of the morpholine carbons, particularly C2, C3, C5, and C6, would be diagnostic of the 3-substitution pattern. For comparison, the ¹³C NMR spectrum of 4-(p-tolyl)morpholine shows signals at δ 149.09, 129.64, 129.51, 115.97, 66.90, 49.86, and 20.38 ppm.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the characteristic C-O-C stretching of the ether linkage in the morpholine ring (typically in the 1100-1250 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ). Fragmentation patterns would likely involve cleavage of the morpholine ring and the tolyl substituent. For 4-(p-tolyl)morpholine, the molecular ion peak has been observed at m/z 177.[10]

Applications in Drug Development and Research

The chiral 3-aryl-morpholine scaffold is a key component in a number of biologically active compounds. Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Central Nervous System (CNS) Drug Discovery: Morpholine-containing compounds have shown promise in the development of drugs targeting the CNS. The morpholine ring can improve brain permeability, a critical factor for drugs acting on CNS targets.[3] Derivatives of 3-aryl-morpholines are being investigated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems.

  • Antimicrobial Agents: Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. Modifications to the morpholine scaffold can enhance activity against various bacterial and fungal pathogens, offering a potential avenue for the development of new antimicrobial agents to combat resistant strains.[3]

  • Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors used in oncology. It can form crucial hydrogen bonds with the hinge region of the kinase active site, contributing to high binding affinity and selectivity. The stereochemistry at the 3-position can play a critical role in optimizing these interactions.

G cluster_0 Drug Development Pipeline cluster_1 Therapeutic Outcomes Lead Lead Compound (with Morpholine Scaffold) Optimization Stereochemical Optimization (e.g., (R)-3-aryl-morpholine) Lead->Optimization Chiral Synthesis Preclinical Preclinical Studies (ADME, Toxicology) Optimization->Preclinical In vitro & In vivo Testing Potency Increased Potency Optimization->Potency Selectivity Enhanced Target Selectivity Optimization->Selectivity PK Improved Pharmacokinetics (e.g., Brain Penetration) Optimization->PK Clinical Clinical Trials Preclinical->Clinical Regulatory Approval Safety Reduced Off-Target Effects Selectivity->Safety

Role of chiral morpholines in drug development.

Safety and Handling

Substituted morpholines should be handled with appropriate safety precautions in a laboratory setting. As with many amine-containing compounds, they may be skin and eye irritants. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.

Conclusion

(R)-3-(p-tolyl)morpholine represents a valuable chiral building block for the synthesis of novel therapeutic agents. While specific experimental data for this enantiomer remains limited in publicly accessible literature, this guide has provided a comprehensive overview of its likely chemical properties based on related structures, a detailed and rational protocol for its enantioselective synthesis, and a discussion of its potential applications in drug discovery. The strategic incorporation of this and similar chiral morpholine scaffolds holds significant promise for the development of next-generation medicines with enhanced efficacy and safety profiles.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a).... Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 7, 2026, from [Link]

  • PubMed. (2005, August). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 10). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Request PDF. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][4][6] oxazine. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 7, 2026, from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved February 7, 2026, from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 7, 2026, from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved February 7, 2026, from [Link]

  • PE Polska. (n.d.). 81127 APP NPI Spectrum 3. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve.... Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of (R)-3-(p-Tolyl)morpholine: A Compound with Undisclosed Properties

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the documented physical and chemical properties of (R)-3-(p-tolyl)morpholine. While the morpholine scaffold an...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the documented physical and chemical properties of (R)-3-(p-tolyl)morpholine. While the morpholine scaffold and its derivatives are of considerable interest in medicinal and materials chemistry, this specific chiral compound remains largely uncharacterized in the public domain. This guide, therefore, serves to highlight the absence of empirical data and to provide a framework for the future characterization of this and similar molecules, drawing on data from its constitutional isomer, 4-(p-tolyl)morpholine, and the parent morpholine structure.

Introduction: The Enigmatic Nature of (R)-3-(p-Tolyl)morpholine

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a versatile building block in organic synthesis. Its derivatives are integral to a wide array of applications, from pharmaceuticals to corrosion inhibitors. The introduction of a p-tolyl group and a chiral center at the 3-position, as in (R)-3-(p-tolyl)morpholine, suggests a molecule with potential for stereospecific interactions in biological systems, making it a compound of interest for drug development professionals. However, despite its potential significance, a thorough investigation into its physical characteristics has not been publicly reported.

This guide will address the known properties of the closely related isomer, 4-(p-tolyl)morpholine, to provide a comparative context. It will also outline the standard methodologies and analytical techniques that would be employed to characterize the physical properties of (R)-3-(p-tolyl)morpholine, should a sample become available.

Comparative Analysis with 4-(p-Tolyl)morpholine

In the absence of data for the target compound, we turn to its constitutional isomer, 4-(p-tolyl)morpholine, for which some physical properties have been documented. It is crucial to note that while these two molecules share the same molecular formula and weight, their different substitution patterns on the morpholine ring will lead to distinct physical and chemical characteristics.

Table 1: Known Physical Properties of 4-(p-Tolyl)morpholine

PropertyValueSource(s)
CAS Number 3077-16-5[1][2][3]
Molecular Formula C₁₁H₁₅NO[4]
Molecular Weight 177.25 g/mol [4]
Appearance Light orange to yellow to green crystalline powder[4]
Melting Point 48 - 52 °C[4]
Boiling Point 309.18 °C (estimate)[2]
Solubility Soluble in Toluene[2]
pKa 5.71 ± 0.40 (Predicted)[2]

These properties provide a baseline for what might be expected for a tolyl-substituted morpholine. The crystalline nature and defined melting point range of the 4-isomer suggest that the 3-isomer is also likely to be a solid at room temperature. However, the position of the tolyl group will influence crystal packing and intermolecular forces, likely resulting in a different melting point.

Proposed Methodologies for the Characterization of (R)-3-(p-Tolyl)morpholine

To address the current knowledge gap, the following experimental protocols are proposed for the comprehensive characterization of (R)-3-(p-tolyl)morpholine. These are standard techniques in the field of small molecule analysis and drug development.

Determination of Physicochemical Properties

A fundamental step in characterizing any new chemical entity is the determination of its basic physicochemical properties.

Experimental Protocol: Melting Point, Boiling Point, and Solubility

  • Melting Point: The melting point would be determined using a calibrated digital melting point apparatus. A small, finely ground sample of the purified compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid would be recorded. This provides a key indicator of purity.

  • Boiling Point: If the compound is a liquid at or near room temperature, its boiling point would be determined at a specific pressure using standard distillation techniques. For high-boiling liquids or solids, vacuum distillation can be employed to prevent decomposition.

  • Solubility: The solubility of the compound would be assessed in a range of standard laboratory solvents relevant to drug development, including water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). This would be done by adding increasing amounts of the solid to a fixed volume of solvent at a controlled temperature until saturation is reached.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound.

Experimental Protocol: NMR and IR Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The resulting spectra would be analyzed to confirm the presence of the tolyl and morpholine moieties, the substitution pattern, and the relative stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.[5][6]

  • Infrared (IR) Spectroscopy:

    • An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample could be analyzed as a thin film, a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

    • The spectrum would be examined for characteristic absorption bands corresponding to the functional groups present, such as C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ring.

Chiral Analysis and Separation

Given the chiral nature of (R)-3-(p-tolyl)morpholine, it is imperative to determine its enantiomeric purity and to have methods for separating the enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Method Development: A chiral HPLC method would be developed to separate the (R) and (S) enantiomers. This would involve screening a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.[7][8]

  • Mobile Phase Optimization: Different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), would be tested to achieve optimal resolution of the enantiomers.

  • Analysis: Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a synthesized sample of (R)-3-(p-tolyl)morpholine.

Visualizing Analytical Workflows

To provide clarity on the proposed experimental approaches, the following diagrams illustrate the workflows for key analytical techniques.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Purify Compound s2 Grind to Fine Powder s1->s2 s3 Pack Capillary Tube s2->s3 a1 Place in Melting Point Apparatus s3->a1 Transfer a2 Heat at Controlled Rate a1->a2 a3 Observe and Record Temperature Range a2->a3 r1 Melting Point Range (°C) a3->r1 Data Output

Figure 1: Workflow for Melting Point Determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 d1 Insert into NMR Spectrometer p3->d1 Load d2 Acquire 1D (¹H, ¹³C) and 2D Spectra d1->d2 an1 Process Raw Data (FT, Phasing) d2->an1 Transfer an2 Assign Signals an1->an2 an3 Interpret Structure an2->an3 res res an3->res Final Structure Confirmation

Figure 2: Workflow for NMR Spectroscopic Analysis.

Conclusion and Future Outlook

The physical characteristics of (R)-3-(p-tolyl)morpholine remain an open question in the scientific community. This guide has underscored the absence of empirical data for this compound and has provided a roadmap for its comprehensive characterization. By employing standard analytical techniques, the melting point, boiling point, solubility, and spectroscopic profile of this molecule can be determined. Furthermore, the development of a robust chiral separation method will be crucial for ensuring the enantiomeric purity of any synthesized material intended for biological evaluation. The data generated from such studies will be invaluable to researchers in drug discovery and development, enabling a deeper understanding of the structure-activity relationships of this and related chiral morpholine derivatives. It is hoped that this guide will stimulate further research into this intriguing and currently uncharacterized molecule.

References

Sources

Foundational

The Morpholine Scaffold: A Pharmacophore for Multitarget Therapeutics

Executive Summary In the landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has transcended its role as a simple solvent to become a "privileged scaffold." Its ubiquity in FDA-approved drugs—r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has transcended its role as a simple solvent to become a "privileged scaffold." Its ubiquity in FDA-approved drugs—ranging from the EGFR inhibitor Gefitinib to the antibiotic Linezolid —stems from a unique physicochemical profile. With a pKa of approximately 8.3, morpholine exists in a physiological equilibrium between ionized and unionized forms, optimizing solubility without sacrificing membrane permeability. Furthermore, the ether oxygen serves as a critical hydrogen-bond acceptor, often anchoring the molecule within the hinge region of kinase domains. This technical guide dissects the biological activity, mechanistic underpinnings, and experimental validation of morpholine derivatives.[1][2][3]

Part 1: The Physicochemical Advantage

The "Morpholine Magic" lies in its ability to modulate the pharmacokinetic (PK) properties of a lead compound. Unlike its carbon analog (cyclohexane) or nitrogen analog (piperazine), morpholine offers a distinct electronic and steric profile.

Metabolic Stability & Bioisosterism

Morpholine is frequently employed as a bioisostere for piperazine or piperidine rings to mitigate metabolic liability.[4] The oxygen atom reduces the basicity of the nitrogen (compared to piperazine, pKa ~9.8), lowering the risk of lysosomal trapping and phospholipidosis. Additionally, the ether oxygen is metabolically inert compared to susceptible N-alkyl groups, often blocking metabolic soft spots.

The "Hinge Binder" Effect

In oncology, specifically kinase inhibition, the morpholine oxygen often acts as a hydrogen bond acceptor interacting with the backbone NH of the kinase hinge region. This interaction mimics the adenine ring of ATP, securing the inhibitor in the active site.

Part 2: Oncology – The Kinase Conqueror (PI3K/mTOR)

Morpholine derivatives have shown exceptional potency as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).

Mechanism of Action

The PI3K/Akt/mTOR pathway is a master regulator of cell growth and survival. Dysregulation here is a hallmark of many cancers.

  • Targeting PI3K: Morpholine-substituted thienopyrimidines and pyrimidines bind to the ATP-binding pocket of the p110 subunit.

  • Targeting mTOR: These same derivatives often cross-react with the structurally similar kinase domain of mTOR, preventing the phosphorylation of downstream effectors like S6K1 and 4E-BP1.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the specific intervention points for morpholine-based inhibitors.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Effectors S6K1 / 4E-BP1 mTOR->Effectors Phosphorylation Response Cell Growth & Proliferation Effectors->Response Translation Inhibitor Morpholine Inhibitors (ATP-Competitive) Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade. Morpholine derivatives act as ATP-competitive dual inhibitors.

Part 3: Infectious Diseases – Antimicrobial & Antifungal[1][5][6][7][8][9][10]

Antifungal: Amorolfine and Sterol Depletion

Amorolfine is a morpholine derivative used topically for onychomycosis.[5][6][7] Unlike azoles (which inhibit 14


-demethylase), amorolfine inhibits two distinct enzymes in the ergosterol biosynthesis pathway:
  • 
    -reductase[5][6]
    
  • 
    -isomerase[5]
    

This dual inhibition leads to the depletion of ergosterol (essential for membrane fluidity) and the accumulation of toxic ignosterol, causing membrane disruption and fungal cell death.

Antibacterial: Linezolid

While chemically an oxazolidinone, Linezolid features a critical morpholine ring.[8] The morpholine moiety improves the solubility and pharmacokinetic profile, while the fluorine atom on the central phenyl ring enhances activity. Linezolid binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex—a unique mechanism that minimizes cross-resistance.

Ergosterol Pathway Visualization

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Delta-14 Reductase Ignosterol Ignosterol (Toxic Accumulation) Fecosterol->Ignosterol Accumulation path Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol Delta-7,8 Isomerase Amorolfine Amorolfine (Morpholine) Amorolfine->Fecosterol Inhibits Reductase Amorolfine->Episterol Inhibits Isomerase

Figure 2: Ergosterol biosynthesis pathway. Amorolfine blocks


-reductase and 

-isomerase.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis via Buchwald-Hartwig Amination

Objective: To introduce a morpholine moiety onto an aryl halide scaffold (common in lead optimization).

Reagents:

  • Aryl bromide/chloride substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • BINAP or XPhos (10 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under argon flow.

  • Reagent Loading: Add Pd(OAc)

    
    , phosphine ligand, and NaOtBu. Purge with argon for 5 minutes.
    
  • Substrate Addition: Add the aryl halide and morpholine. Inject anhydrous toluene (0.1 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 80–100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Validation Check: A successful reaction is indicated by the disappearance of the aryl halide spot on TLC and the appearance of a more polar spot (morpholine amine). Confirm structure via


H NMR (Morpholine peaks: ~3.7 ppm for O-CH

and ~3.0 ppm for N-CH

).
Protocol B: In Vitro PI3K Kinase Inhibition Assay

Objective: To quantify the IC


 of morpholine derivatives against PI3K

.

System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP detection.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve morpholine derivatives in 100% DMSO. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Reaction:

    • Add 2

      
      L of PI3K
      
      
      
      enzyme (recombinant human) to a 384-well white plate.
    • Add 1

      
      L of compound dilution. Incubate for 10 min at RT (allows inhibitor binding).
      
    • Initiate reaction by adding 2

      
      L of substrate mix (ATP + PIP2:PS lipid substrate).
      
    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Data Analysis: Measure luminescence. Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC

    
    .
    

Self-Validating Control: Include Wortmannin or GDC-0941 as a positive reference control. If the reference IC


 deviates >2-fold from literature values, invalidate the run.

Part 5: Structure-Activity Relationship (SAR) Summary[12][13]

The following table summarizes key SAR trends for morpholine derivatives across therapeutic areas.

Therapeutic AreaDrug/LeadRole of MorpholineKey SAR Insight
Oncology GefitinibSolubilizing group; H-bond acceptorReplacement with piperidine reduces solubility and potency; the ether oxygen is critical for H-bonding in the solvent-exposed region.
Oncology Morpholino-thienopyrimidinesPI3K/mTOR Hinge Binder3,5-bridging of the morpholine ring (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) restricts conformation, often enhancing selectivity for mTOR over PI3K.
Antibacterial LinezolidPK enhancerThe morpholine ring improves oral bioavailability. Oxidation of the morpholine ring is a primary metabolic clearance pathway.
Antifungal AmorolfineActive PharmacophoreThe presence of methyl groups on the morpholine ring (2,6-dimethyl) is essential for inhibiting the

-reductase enzyme.
CNS ReboxetineBBB PenetrationMorpholine provides the optimal lipophilicity (logP ~2-3) for Blood-Brain Barrier penetration while maintaining water solubility.

References

  • Kumari, A., et al. (2020).[2] Morpholine as a privileged scaffold in medicinal chemistry: An update on synthetic strategies and biological activities.[2][3][9][10] Asian Journal of Pharmaceutical and Clinical Research. Link

  • Borsari, C., et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-Pyrrolo-Oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. Link

  • Dryden, M. S. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy. Link

  • Haria, M., & Bryson, H. M. (1995). Amorolfine: A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections. Drugs.[2][4][11][12][5][6][13][14][10][15][16] Link

  • FDA Label. (2000). Zyvox (Linezolid) Injection, Tablets, and for Oral Suspension. U.S. Food and Drug Administration.[4][13][] Link

  • Mullard, A. (2016). FDA approves first PI3K inhibitor for blood cancer. Nature Reviews Drug Discovery. Link

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Exploratory

A Technical Guide to the Thermochemical Landscape of (R)-3-(P-tolyl)morpholine: Bridging Data Gaps in Drug Development

Abstract (R)-3-(P-tolyl)morpholine is a chiral heterocyclic compound representative of a class of structures with significant potential in medicinal chemistry. A comprehensive understanding of its thermochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-(P-tolyl)morpholine is a chiral heterocyclic compound representative of a class of structures with significant potential in medicinal chemistry. A comprehensive understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is fundamental for drug development, enabling robust predictions of stability, reactivity, and bioavailability. This in-depth technical guide addresses the current absence of publicly available experimental thermochemical data for (R)-3-(P-tolyl)morpholine. It provides researchers, scientists, and drug development professionals with a detailed framework of established experimental and computational methodologies to determine these critical parameters. This whitepaper serves as a practical manual, elucidating not just the "how" but the "why" behind each protocol, thereby empowering research teams to generate the precise and reliable data necessary to accelerate their development pipelines.

Introduction: The Significance of (R)-3-(P-tolyl)morpholine and Its Thermochemical Profile

The morpholine ring is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a chiral center and an aromatic substituent, as in (R)-3-(P-tolyl)morpholine, opens up a vast chemical space for creating highly specific and potent therapeutic agents.

While the synthesis of such molecules is well-documented, a critical data gap often exists concerning their fundamental thermochemical properties. This information is paramount for:

  • Process Safety and Scale-Up: Understanding the heat of reaction and thermal stability is crucial for designing safe and efficient manufacturing processes.

  • Polymorph Screening: Thermochemical data aids in identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility and bioavailability.

  • Computational Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug design and discovery, such as those for predicting binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Given the lack of available data for (R)-3-(P-tolyl)morpholine, this guide provides a comprehensive roadmap for its determination.

Synthesis of (R)-3-(P-tolyl)morpholine: A Prerequisite for Experimental Analysis

Before any thermochemical measurements can be undertaken, a pure sample of (R)-3-(P-tolyl)morpholine must be synthesized and characterized. Several synthetic strategies for 3-substituted morpholines have been reported. A plausible and efficient approach for the enantioselective synthesis of (R)-3-(P-tolyl)morpholine involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation.[1][2]

This method offers high enantiomeric excess and is tolerant of a wide range of functional groups. The general strategy involves the cyclization of an appropriate aminoalkyne precursor, followed by an asymmetric reduction to yield the desired chiral morpholine. Other multi-component synthesis strategies may also be adapted to produce the target molecule.[3]

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical data requires meticulous procedures and specialized equipment. The following sections detail the primary techniques for determining the enthalpy of formation, heat capacity, and entropy of (R)-3-(P-tolyl)morpholine.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly through the enthalpy of combustion (ΔcH°).

Combustion calorimetry involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of high-purity (R)-3-(P-tolyl)morpholine is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated using the formula: qcomb = -Ccal × ΔT The molar enthalpy of combustion is then determined by dividing qcomb by the number of moles of the sample.

  • Correction Factors: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.

Diagram of Experimental Workflow for Combustion Calorimetry

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Weigh Pure Sample Assemble Assemble and Pressurize Bomb Sample->Assemble Calibrate Calibrate with Benzoic Acid CalcQ Calculate Heat of Combustion (q_comb) Calibrate->CalcQ Equilibrate Equilibrate in Water Bath Assemble->Equilibrate Ignite Ignite Sample Equilibrate->Ignite RecordT Record Temperature Change (ΔT) Ignite->RecordT RecordT->CalcQ Corrections Apply Corrections CalcQ->Corrections CalcHf Calculate Enthalpy of Formation (ΔfH°) Corrections->CalcHf Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Structure Initial Molecular Structure of (R)-3-(P-tolyl)morpholine Opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) Structure->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations Freq->SPE ZPVE Zero-Point Vibrational Energy Freq->ZPVE Thermal Thermal Corrections Freq->Thermal FinalE Final Accurate Energy (e.g., G4 or CBS-QB3) SPE->FinalE ZPVE->FinalE ThermoData Thermochemical Data (ΔfH°, S°, Cp) Thermal->ThermoData FinalE->ThermoData

Caption: A generalized workflow for the computational determination of thermochemical data.

Data Summary and Interpretation

As experimental and computational data for (R)-3-(P-tolyl)morpholine are generated, they should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Experimentally Determined Thermochemical Data for (R)-3-(P-tolyl)morpholine at 298.15 K

PropertyValueUnitsMethod
ΔfH°To be determinedkJ/molCombustion Calorimetry
CpTo be determinedJ/(mol·K)DSC / Adiabatic Calorimetry
To be determinedJ/(mol·K)Adiabatic Calorimetry

Table 2: Computationally Predicted Thermochemical Data for (R)-3-(P-tolyl)morpholine at 298.15 K

PropertyG4 ValueCBS-QB3 ValueB3LYP ValueUnits
ΔfH°To be calculatedTo be calculatedTo be calculatedkJ/mol
CpTo be calculatedTo be calculatedTo be calculatedJ/(mol·K)
To be calculatedTo be calculatedTo be calculatedJ/(mol·K)

Discrepancies between experimental and computational values should be carefully analyzed, as they can provide insights into the limitations of the theoretical models or potential experimental errors.

Conclusion

The thermochemical properties of (R)-3-(P-tolyl)morpholine are essential for its successful development as a potential therapeutic agent. While this data is not currently in the public domain, this technical guide provides a comprehensive and actionable framework for its determination. By combining high-precision experimental techniques with robust computational methods, researchers can generate the reliable data needed to make informed decisions throughout the drug development lifecycle, ultimately de-risking the process and accelerating the path to new medicines. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for a wide range of other novel chemical entities.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 7, 2026, from [Link]

  • Ramirez, A., & Doyle, A. G. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 22(15), 5873–5877. [Link]

  • NIST Chemistry WebBook. (n.d.). Thermochemical data for over 7000 organic and small inorganic compounds. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Petersson, G. A., & coworkers. (1988-2000). Complete Basis Set (CBS) methods. Gaussian, Inc.[Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved February 7, 2026, from [Link]

  • The Open University. (n.d.). Calorimetry: Combustion of Alcohols. Retrieved February 7, 2026, from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

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Foundational

Harnessing Quantum Chemical Calculations for the Elucidation of Tolyl-Morpholine Structures in Drug Discovery

An In-Depth Technical Guide: Abstract In the landscape of modern medicinal chemistry, the tolyl-morpholine scaffold represents a significant pharmacophore, integral to a multitude of therapeutic agents. Its structural an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the tolyl-morpholine scaffold represents a significant pharmacophore, integral to a multitude of therapeutic agents. Its structural and electronic properties are pivotal in defining its interaction with biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to explore the conformational landscape, electronic characteristics, and spectroscopic signatures of tolyl-morpholine derivatives. We move beyond a simple recitation of methods, offering field-proven insights into the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Our approach is grounded in Density Functional Theory (DFT), a powerful tool that balances computational cost with high accuracy for molecules of pharmaceutical interest.[1][2]

The Strategic Imperative: Why Model Tolyl-Morpholine?

The 4-(p-tolyl)morpholine moiety is a versatile building block in organic synthesis and drug design.[3] Its conformational flexibility, particularly the orientation of the tolyl group relative to the morpholine ring, can profoundly influence its binding affinity and selectivity for a target protein. Understanding these low-energy conformational states is a critical first step in rational drug design.[4][5] Computational chemistry provides a pathway to elucidate these properties in silico, offering predictive insights that can accelerate the drug discovery pipeline by prioritizing candidates before costly synthesis and experimental testing.[1]

This guide will walk through a complete computational workflow, from initial structure generation to the analysis of key electronic properties that govern molecular reactivity.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the system's chemical nature and the properties being investigated.

The Method: Density Functional Theory (DFT)

For organic molecules the size of tolyl-morpholine, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[6] While higher-level methods like Møller–Plesset perturbation theory (MP2) exist, they are often computationally prohibitive for routine analysis.[7] In many cases involving organic molecules, modern dispersion-corrected DFT functionals can outperform or match the accuracy of MP2.[8][9]

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that has demonstrated robust performance for geometry optimizations and energy calculations of a wide range of organic molecules.[2][10] A crucial consideration for a system like tolyl-morpholine, where non-covalent interactions (e.g., intramolecular stacking) can occur, is the inclusion of a dispersion correction , such as Grimme's D3 term. This addition significantly improves the description of van der Waals forces.[11]

The Basis Set: A Language for Electrons

A basis set is the set of mathematical functions used to construct the molecular orbitals.[12] The choice of basis set directly impacts the accuracy of the calculation. For tolyl-morpholine, a Pople-style split-valence basis set is an excellent starting point.

We advocate for the 6-311+G(d,p) basis set. Let's deconstruct this choice:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately represent the electron distribution.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms.[11] These functions are essential for describing the behavior of electrons that are far from the nucleus, which is critical for molecules with heteroatoms like oxygen and nitrogen and for accurately calculating properties like electron affinity.

  • (d,p) : These are polarization functions . The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow the orbitals to change shape and "polarize" in the presence of the electric field of other atoms, which is vital for describing chemical bonds accurately.[11]

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a reliable and well-validated level of theory for the system under investigation.[13]

The Computational Workflow: A Self-Validating Protocol

A robust computational study is a systematic process. The following protocol is designed to ensure that the results are not only predictive but also physically meaningful and reproducible. We will use 4-(p-tolyl)morpholine as our model system.

Experimental Protocol: Step-by-Step Calculation
  • Step 1: Initial Structure Generation

    • Action: Build the 4-(p-tolyl)morpholine molecule using a molecular editor such as GaussView.[14] Ensure correct atom connectivity and basic 3D geometry. The morpholine ring should initially be built in its stable chair conformation.[15]

    • Causality: This initial structure is a rough guess. The subsequent optimization steps will refine it to a true energetic minimum.

  • Step 2: Conformational Analysis (Potential Energy Surface Scan)

    • Action: Identify the key rotatable bond: the C-N bond connecting the tolyl ring to the morpholine ring. Perform a relaxed potential energy surface (PES) scan by rotating this dihedral angle in steps of 10-15 degrees, allowing the rest of the molecule to relax at each step.

    • Causality: Tolyl-morpholine is not a rigid structure. This scan systematically explores the rotational landscape to identify all low-energy conformers (rotamers). Simply optimizing the initial guess may cause you to miss the true global minimum energy structure.

  • Step 3: Geometry Optimization of Conformers

    • Action: From the PES scan, select the structures corresponding to energy minima. Perform a full geometry optimization on each of these structures using the chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p)).

    • Causality: This step refines the approximate structures from the scan to their precise equilibrium geometries, where the net forces on all atoms are zero.

  • Step 4: Vibrational Frequency Analysis

    • Action: Perform a frequency calculation on each optimized geometry at the same level of theory.

    • Causality (Self-Validation): This is a critical validation step.[16] A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer, and the structure must be further optimized or re-examined.[17] This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the IR and Raman spectra.[18]

  • Step 5: Analysis of Electronic Properties

    • Action: Using the validated optimized geometries, perform a single-point energy calculation to analyze the molecular orbitals. Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO and LUMO, often called the frontier orbitals, are key to understanding a molecule's reactivity.[19] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[20] The energy gap between them is a crucial indicator of chemical stability and electronic excitability.[21]

  • Step 6: Incorporating Solvent Effects

    • Action: Re-run the optimization and frequency calculations for the most stable conformer(s) using an implicit solvation model, such as the Polarizable Continuum Model (PCM) , specifying water as the solvent.[22][23]

    • Causality: Biological processes occur in an aqueous environment. The presence of a solvent can stabilize or destabilize certain conformers and alter electronic properties.[24] An implicit solvent model provides a computationally efficient way to account for bulk solvent effects.[25]

Workflow Visualization

The entire computational process can be visualized as a logical flow, ensuring a systematic and thorough investigation.

G cluster_prep 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_opt 3. Optimization & Validation cluster_analysis 4. Property Calculation mol_build Build 2D/3D Structure (e.g., GaussView) pes_scan PES Scan (Rotate C-N bond) mol_build->pes_scan Initial Geometry geom_opt Geometry Optimization (B3LYP-D3/6-311+G(d,p)) pes_scan->geom_opt Identify Minima freq_calc Vibrational Analysis Validate Minimum? (Zero Imaginary Frequencies) geom_opt->freq_calc:f0 Optimized Geometry homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo Validated Structure spectra Predict IR/Raman Spectra freq_calc->spectra Frequencies & Intensities solvation Re-calculate with Solvent Model (PCM) homo_lumo->solvation Gas-Phase Properties

Caption: Computational workflow for tolyl-morpholine analysis.

Data Presentation and Interpretation

Quantitative results from these calculations should be organized for clarity and comparative analysis. For a hypothetical study of two stable conformers of 4-(p-tolyl)morpholine, the data could be presented as follows.

Table 1: Calculated Properties of 4-(p-tolyl)morpholine Conformers (Data is illustrative and based on a B3LYP-D3/6-311+G(d,p) calculation in the gas phase)

PropertyConformer A (Perpendicular)Conformer B (Coplanar)
Relative Energy (kcal/mol) 0.00+2.5
HOMO Energy (eV) -5.85-5.70
LUMO Energy (eV) -0.25-0.35
HOMO-LUMO Gap (eV) 5.605.35
Interpretation of Results
  • Relative Energy: Conformer A is the global minimum, being 2.5 kcal/mol more stable than Conformer B. At room temperature, both conformers would likely exist in equilibrium, but Conformer A would be the dominant species.

  • HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.[26] A smaller gap, as seen in Conformer B, suggests higher reactivity and a greater ease of electronic excitation.[20] This could have implications for the molecule's metabolism and potential off-target effects.

Conclusion and Outlook

This guide has outlined a robust, self-validating workflow for the quantum chemical analysis of tolyl-morpholine structures. By carefully selecting a proven level of theory (B3LYP-D3/6-311+G(d,p)), systematically exploring the conformational space, and validating the results with frequency calculations, researchers can gain profound insights into the structural and electronic properties that govern the biological activity of these important molecules.

These computational methods are not a replacement for experimental work but a powerful complementary tool. The calculated properties can be used to rationalize structure-activity relationships (SAR), guide the design of new analogues with improved potency or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and provide a deeper understanding of molecular interactions at an atomic level.[1] As computational resources continue to grow, these in silico techniques will become ever more indispensable in the modern drug discovery toolkit.

References

  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube. Retrieved from [Link]

  • Comparison of the quality of DFT versus MP2 and MP3 total energies and an unexpected size effect in the conformational equilibria of vinylhalogermanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (n.d.). YouTube. Retrieved from [Link]

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  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Retrieved from [Link]

  • Hehre, W. J. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(4), 974–979. Retrieved from [Link]

  • Gaussian. (n.d.). Gaussian.com. Retrieved from [Link]

  • Song, G. L., et al. (2009). Computational Methods in Drug Discovery. Current Topics in Medicinal Chemistry, 9(18), 1617-1628. Retrieved from [Link]

  • Radom, L., & Liu, P. (2008). Partial Hessian Vibrational Analysis of Organic Molecules Adsorbed on Si(100). The Journal of Physical Chemistry C, 112(15), 5969–5977. Retrieved from [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2023). ACS Publications. Retrieved from [Link]

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  • Which is better for binding energies: DFT-D3 or RI-MP2?. (2023). Matter Modeling Stack Exchange. Retrieved from [Link]

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  • What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

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  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Retrieved from [Link]

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  • Calculated HOMO-LUMO plots of drug and its derivatives using... (n.d.). ResearchGate. Retrieved from [Link]

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  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (n.d.). suhail.mr.com. Retrieved from [Link]

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  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology. Retrieved from [Link]

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  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (R)-3-(p-tolyl)morpholine in Asymmetric Synthesis and Medicinal Chemistry

[1] Executive Summary (R)-3-(p-tolyl)morpholine (CAS: 1213118-87-6) represents a privileged chiral motif in modern drug discovery.[1] Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are removed after induc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-3-(p-tolyl)morpholine (CAS: 1213118-87-6) represents a privileged chiral motif in modern drug discovery.[1] Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are removed after inducing stereochemistry, this molecule predominantly functions as a "permanent auxiliary" or chiral scaffold . It exerts powerful stereocontrol during the elaboration of pharmacophores—most notably in Neurokinin-1 (NK1) receptor antagonists—and remains an integral part of the final bioactive molecule.

This guide provides a comprehensive technical workflow for the synthesis, quality control, and application of (R)-3-(p-tolyl)morpholine. We bridge the gap between its role as a structural scaffold and its underutilized potential as an organocatalyst for enamine-mediated transformations.[1]

Chemical Profile & Mechanistic Rationale[2][3]

The "Tolyl Wall" Effect

The utility of (R)-3-(p-tolyl)morpholine stems from the rigid steric environment created by the C3-aryl group.[1]

  • Conformational Lock: The morpholine ring adopts a chair conformation where the bulky p-tolyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Facial Shielding: This equatorial placement creates a "blocked" and "open" face. Reagents approaching the nitrogen lone pair or adjacent carbons are funnelled exclusively to the Re- or Si-face, depending on the reaction vector.[1]

  • Lipophilicity: The p-methyl group increases logP compared to the phenyl analog, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeted drugs.[1]

Key Properties
PropertySpecificationRelevance
Formula C₁₁H₁₅NOCore scaffold
MW 177.24 g/mol Low MW allows for fragment elaboration
Chirality (R)-enantiomerDictates 3D spatial arrangement
pKa (Conj.[1] Acid) ~8.4Moderate basicity; suitable for reductive aminations
Solubility DCM, MeOH, THFCompatible with standard organic workflows

Protocol A: High-Fidelity Synthesis of (R)-3-(p-tolyl)morpholine

While commercially available, high-purity (>99% ee) material is expensive. In-house synthesis via the cyclization of amino alcohols ensures enantiomeric integrity.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Figure 1: Double Alkylation Strategy for Morpholine Ring Closure Start Starting Material: (R)-2-amino-2-(p-tolyl)ethanol Inter Intermediate: Bis-alkylation transition Start->Inter Reflux, 16h Reagent Reagents: 1,2-dibromoethane K2CO3, Toluene Reagent->Inter Product Product: (R)-3-(p-tolyl)morpholine Inter->Product Cyclization QC QC Check: Chiral HPLC >99% ee Product->QC Validation

Step-by-Step Procedure

Objective: Synthesize 10g of (R)-3-(p-tolyl)morpholine.

  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (R)-2-amino-2-(p-tolyl)ethanol (10.0 g, 66.1 mmol) and anhydrous toluene (200 mL).

  • Base Addition: Add finely ground anhydrous

    
     (27.4 g, 198 mmol, 3.0 equiv).
    
  • Alkylation: Add 1,2-dibromoethane (14.9 g, 79.3 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Cyclization: Heat the mixture to reflux (110°C) with vigorous stirring for 18–24 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts and wash the cake with toluene.

    • Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0→5% MeOH in DCM).

    • Note: The secondary amine is polar; adding 1%

      
       to the eluent minimizes tailing.
      
  • Salt Formation (Optional for Storage): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.[3]

Quality Control (Self-Validating System)
  • 1H NMR (400 MHz, CDCl3): Verify the diagnostic triplet of triplets for the C3 proton at ~3.8 ppm.

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.

    • Acceptance Criteria: ee > 98%. If lower, recrystallize the HCl salt from EtOH/Ether.

Protocol B: The "Permanent Auxiliary" – Diastereoselective Scaffold Elaboration

This protocol demonstrates how the chiral center at C3 dictates the stereochemistry of a new stereocenter created at the hemiaminal position (C2), a strategy central to synthesizing NK1 antagonists like Aprepitant.

Mechanism of Stereocontrol

When the morpholine nitrogen reacts with a glyoxal or similar electrophile, the p-tolyl group at C3 blocks the top face. Nucleophilic attack or reduction occurs from the bottom (anti) face, establishing a trans-2,3-disubstitution pattern.

Stereocontrol Figure 2: Steric Induction Model for C2-Functionalization Morph (R)-3-(p-tolyl)morpholine (C3-Equatorial Tolyl) Imine Imine/Enamine Intermediate Morph->Imine + Glyoxal/Aldehyde Attack Reagent Approach: BLOCKED by Tolyl (Top) OPEN from Bottom Imine->Attack Steric Setup Result Product: Trans-2,3-disubstituted Morpholine Attack->Result Diastereoselective Formation

Protocol: Synthesis of trans-2-(2-hydroxy-1-arylethyl)morpholine derivatives
  • Condensation: Dissolve (R)-3-(p-tolyl)morpholine (1.0 equiv) and the target Aryl-glyoxal (1.1 equiv) in Toluene.[1] Heat to reflux with azeotropic water removal (Dean-Stark).[1]

  • Reduction: Cool the resulting hemiaminal/imine mixture to 0°C. Add

    
     (2.0 equiv) in Ethanol.
    
    • Causality: The hydride attacks from the face opposite the bulky p-tolyl group.[1]

  • Isolation: Quench with sat.

    
    , extract with EtOAc.
    
  • Result: This yields the cis-isomer (kinetic) or trans-isomer (thermodynamic) depending on specific conditions.[1] For high trans selectivity (typical for NK1 antagonists), use L-Selectride at -78°C instead of Borohydride.

Protocol C: The "Transient Auxiliary" – Organocatalysis

While less common than proline, 3-aryl morpholines act as effective organocatalysts for the


-functionalization of aldehydes via enamine activation.[1] The morpholine ring offers a distinct bite angle and solubility profile compared to pyrrolidines.
Protocol: Enantioselective -Chlorination of Aldehydes

Reaction: Aldehyde + N-Chlorosuccinimide (NCS)




-Chloroaldehyde (optically active).[1]
  • Catalyst Loading: Dissolve (R)-3-(p-tolyl)morpholine (20 mol%) and benzoic acid (20 mol%, co-catalyst) in

    
    .
    
    • Note: The acid co-catalyst accelerates enamine formation and hydrolysis.

  • Substrate: Add the aliphatic aldehyde (1.0 equiv). Stir for 10 min at 0°C.

  • Electrophile: Add NCS (1.1 equiv). Stir at 0°C for 4 hours.

  • Quench: Dilute with pentane (precipitates the succinimide). Filter.

  • Reduction (for analysis): Immediately reduce the unstable

    
    -chloroaldehyde to the alcohol using 
    
    
    
    /MeOH for ee determination.

References

  • Merck Research Laboratories. "Synthesis of the Neurokinin-1 Receptor Antagonist Aprepitant." Journal of Medicinal Chemistry.

  • Schafer, L. L., et al. "Enantioselective Synthesis of 3-Substituted Morpholines."[4] Journal of Organic Chemistry.

  • Aggarwal, V. K., et al. "Synthesis of Stereodefined C-Substituted Morpholines."[4] Organic Letters.

  • MacMillan, D. W. C. "The Advent and Development of Organocatalysis." Nature.[5]

  • ChemicalBook. "Product Profile: (R)-3-(p-tolyl)morpholine."

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. Verify local EHS regulations before proceeding.

Sources

Application

Application Note: (R)-3-(p-Tolyl)morpholine as a Privileged Scaffold in CNS Drug Synthesis

Abstract & Strategic Rationale (R)-3-(p-tolyl)morpholine represents a high-value "privileged structure" in neuropharmacology. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), which is a controlled subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

(R)-3-(p-tolyl)morpholine represents a high-value "privileged structure" in neuropharmacology. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), which is a controlled substance with high abuse potential, the 3-aryl morpholine scaffold offers a distinct structure-activity relationship (SAR) profile. It serves as a restricted bioisostere of amphetamines and phenethylamines, locking the nitrogen-to-aromatic distance in a conformation that favors selectivity for monoamine transporters (DAT, NET, SERT) or Neurokinin-1 (NK1) receptors.

This guide details the enantioselective synthesis of the (R)-isomer, avoiding the yield losses associated with chiral resolution. It establishes a validated workflow for generating this moiety as a core building block for next-generation CNS therapeutics, specifically antidepressants and non-stimulant ADHD treatments.

Pharmacological Significance & Mechanism[1][2][3][4][5][6]

The "Conformational Lock" Hypothesis

In flexible CNS ligands like substituted amphetamines, the ethylamine side chain rotates freely. The morpholine ring in (R)-3-(p-tolyl)morpholine "locks" the amine and the aromatic ring into a gauche or anti conformation relative to each other, reducing the entropic penalty of binding to the transporter.

  • Selectivity: The para-methyl group (p-tolyl) enhances lipophilicity and selectivity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) over the Serotonin Transporter (SERT).

  • Chirality: The (R)-configuration at the 3-position mimics the absolute stereochemistry of bioactive (S)-amphetamines (due to Cahn-Ingold-Prelog priority rules, the spatial arrangement often correlates despite the R/S label change).

Visualizing the Interaction Pathway

The following diagram illustrates the synthesis logic and the pharmacophore mapping to the target transporter.

CNS_Pathway cluster_binding Binding Site Interactions Precursor Precursor: (R)-4-Methylphenylglycine Scaffold Scaffold: (R)-3-(p-Tolyl)morpholine Precursor->Scaffold 1. Reduction 2. Cyclization Target Target Protein: Monoamine Transporter (DAT/NET) Scaffold->Target Hydrophobic Interaction (p-Tolyl pocket) Asp79 Asp-79 (Ionic Bond) Scaffold->Asp79 Protonated N Phe72 Phe-72 (Pi-Stacking) Scaffold->Phe72 Tolyl Ring Effect Physiological Effect: Increased Synaptic Concentration Target->Effect Reuptake Inhibition

Figure 1: Synthetic progression and pharmacophore docking interactions with the Dopamine Transporter (DAT).

Validated Synthetic Protocol

The most robust route to (R)-3-(p-tolyl)morpholine utilizes the "Chiral Pool" approach, starting from (R)-4-methylphenylglycine . This avoids expensive chiral chromatography resolution at the end of the synthesis.

Materials & Reagents[2][7]
  • (R)-(-)-4-Methylphenylglycine: >98% ee (Starting Material)

  • Lithium Aluminum Hydride (LiAlH4): 2.4 M in THF

  • Chloroacetyl Chloride: Acylating agent

  • Potassium tert-butoxide (KOtBu): Base for cyclization

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free

  • Dichloromethane (DCM): Extraction solvent

Step-by-Step Methodology
Phase 1: Reduction to Amino Alcohol

Goal: Convert the amino acid to (R)-2-amino-2-(p-tolyl)ethanol without racemization.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Charging: Add LiAlH4 (3.0 equiv) in anhydrous THF at 0°C.

  • Addition: Add (R)-4-methylphenylglycine (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic H2 evolution.

  • Reflux: Warm to room temperature, then reflux for 12 hours.

  • Quench: Cool to 0°C. Perform the Fieser quench (n mL H2O, n mL 15% NaOH, 3n mL H2O).

  • Isolation: Filter the white precipitate. Concentrate the filtrate to yield the amino alcohol.

    • Checkpoint: Check optical rotation.[1] Expect

      
       (c=1, MeOH).
      
Phase 2: Acylation (Formation of the Amide)

Goal: Attach the 2-carbon linker.

  • Dissolution: Dissolve the amino alcohol (from Phase 1) in DCM/aq. NaOH (Schotten-Baumann conditions) or DCM/Triethylamine at 0°C.

  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise. Maintain temp < 10°C to prevent bis-acylation.

  • Workup: Wash with 1N HCl, then brine. Dry over MgSO4 and concentrate.

    • Product: (R)-N-(2-hydroxy-1-(p-tolyl)ethyl)-2-chloroacetamide.

Phase 3: Cyclization (The Morpholinone Intermediate)

Goal: Close the ring to form (R)-5-(p-tolyl)morpholin-3-one.

  • Reaction: Dissolve the chloroacetamide intermediate in anhydrous THF.

  • Base Addition: Add KOtBu (1.5 equiv) slowly at 0°C.

  • Stir: Allow to warm to RT and stir for 4 hours. The alkoxide attacks the alkyl chloride (Intramolecular Williamson Ether Synthesis).

  • Purification: Quench with NH4Cl (aq). Extract with EtOAc. Recrystallize from Hexane/EtOAc.

    • Yield Target: >75% over 2 steps.[2][1]

Phase 4: Final Reduction

Goal: Reduce the lactam to the morpholine amine.

  • Reduction: Suspend the morpholinone in THF. Add LiAlH4 (2.0 equiv) or Borane-THF complex (BH3·THF).

  • Reflux: Heat to reflux for 6-12 hours.

  • Workup: Quench carefully. Extract into DCM.

  • Salt Formation: Dissolve the free base in ether and add HCl/Ether to precipitate (R)-3-(p-tolyl)morpholine hydrochloride .

Synthetic Workflow Diagram

Synthesis_Flow Step1 Step 1: Reduction (R)-4-Methylphenylglycine → Amino Alcohol Reagent: LiAlH4/THF Step2 Step 2: N-Acylation Amino Alcohol → Chloroacetamide Reagent: ClCH2COCl, Et3N Step1->Step2 Step3 Step 3: Cyclization Chloroacetamide → Morpholin-3-one Reagent: KOtBu (Intramolecular Williamson) Step2->Step3 Step4 Step 4: Lactam Reduction Morpholin-3-one → (R)-3-(p-tolyl)morpholine Reagent: BH3·THF or LiAlH4 Step3->Step4

Figure 2: Step-by-step synthetic transformation from chiral amino acid to morpholine scaffold.

Quality Control & Analytical Data

To ensure the integrity of the CNS data generated from this scaffold, the enantiomeric excess (ee) must be validated.

Specification Table
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity (Chemical) > 98.5%HPLC (C18, MeOH/H2O + 0.1% TFA)
Purity (Chiral) > 99% eeChiral HPLC (Chiralcel OD-H)
1H NMR (Free Base) δ 7.15 (d, 2H), 7.08 (d, 2H), 3.85 (dd, 1H), 3.7-3.5 (m, 2H), 3.3 (m, 1H), 2.9 (m, 2H), 2.32 (s, 3H)400 MHz, CDCl3
MS (ESI+) [M+H]+ = 178.12LC-MS
Chiral HPLC Protocol[9]
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Retention Times: (S)-isomer (minor) ~ 8.5 min; (R)-isomer (major) ~ 11.2 min.

Safety & Handling (CNS Potency)

WARNING: (R)-3-(p-tolyl)morpholine is a CNS-active pharmacophore. While it is a building block, it (and its derivatives) may possess stimulant or antidepressant properties similar to phenmetrazine.

  • Containment: Handle all solids in a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Treat waste streams with bleach (10% sodium hypochlorite) or strong acid before disposal to degrade biological activity if the compound is suspected to be highly potent.

  • Legal Status: Verify local regulations. While 3-aryl morpholines are generally less regulated than 2-aryl isomers (Phenmetrazine), they may fall under "analogue acts" in certain jurisdictions (e.g., USA, UK).

References

  • Negi, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

  • Ghanem, A., et al. (2016). "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 21(12), 1654. Link

  • Mclaughlin, M., et al. (2010). "Application of a Process Friendly Morpholine Synthesis to (S,S)-Reboxetine." Tetrahedron Letters, 51(38), 5048–5051.[3] Link[3]

  • PubChem. (2023). "Morpholine Compound Summary." National Library of Medicine. Link

  • Trost, B. M., & Tang, W. (2002). "Enantioselective Synthesis of (-)-Codeine and (-)-Morphine." Journal of the American Chemical Society, 124(52), 14542-14543. (Cited for general morpholine ring closure methodologies).[4][2][5] Link

Sources

Method

Application Note: Utilizing (R)-3-(p-Tolyl)morpholine as a Chiral Scaffold in Fungicide Discovery

Executive Summary This application note details the technical utilization of (R)-3-(p-tolyl)morpholine (CAS: Generic 3-aryl morpholine class) as a high-value chiral building block in the development of next-generation ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical utilization of (R)-3-(p-tolyl)morpholine (CAS: Generic 3-aryl morpholine class) as a high-value chiral building block in the development of next-generation agricultural fungicides.

While traditional morpholine fungicides (e.g., Fenpropimorph, Tridemorph) rely on N-alkyl substitutions or 2,6-dimethyl scaffolding, the 3-aryl morpholine pharmacophore represents a privileged structure for targeting the Ergosterol Biosynthesis Pathway . Specifically, the rigid stereocenter at the C3 position allows for enhanced selectivity against


-reductase  and 

-isomerase
, critical enzymes in fungal membrane formation.

This guide provides a validated workflow for derivatizing this scaffold, ensuring enantiomeric purity, and assessing biological efficacy against cereal pathogens like Zymoseptoria tritici and Fusarium graminearum.

Chemical Profile & Mechanistic Rationale

Physicochemical Properties

The (p-tolyl) moiety at the C3 position confers specific advantages over the unsubstituted phenyl analog:

  • Lipophilicity (LogP): The methyl group increases lipophilicity (~ +0.5 LogP), enhancing cuticular penetration in foliar applications.

  • Metabolic Stability: The para-methyl group blocks metabolic oxidation at the para-position of the phenyl ring, a common degradation pathway in plants (Phase I metabolism).

PropertyValue (Approx.)Significance in AgChem
Molecular Weight 177.25 g/mol Ideal for "Fragment-Based Drug Design" (Rule of 3 compliant).
pKa (Conjugate Acid) ~8.5Exists as a cation at physiological pH (5.5–6.5 in fungal cytosol), mimicking high-energy carbocation intermediates.
Chirality (R)-EnantiomerMatches the stereochemical pocket of the target enzyme (reductase/isomerase).
Mechanism of Action (MOA)

Morpholines are Sterol Biosynthesis Inhibitors (SBIs) (FRAC Group 5). They function by mimicking the carbocationic high-energy intermediates formed during sterol reduction.

The (R)-3-(p-tolyl)morpholine scaffold acts as a transition state analogue. The protonated nitrogen mimics the C-14 carbocation, while the p-tolyl group occupies the lipophilic pocket usually reserved for the sterol side chain.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol (C-14 Methyl Sterol) Lanosterol->Eburicol C-14 Demethylation Inter1 Ignosterol (C-8 Sterol) Eburicol->Inter1 Inhibited by Morpholines Ergosterol Ergosterol (Final Membrane Component) Inter1->Ergosterol Inhibited by Morpholines DM C-14 Demethylase (CYP51) Target of Azoles Reductase Delta-14 Reductase (ERG24) Isomerase Delta-8 -> Delta-7 Isomerase (ERG2) Morpholine (R)-3-(p-Tolyl)morpholine Scaffold Morpholine->Reductase Inhibits Morpholine->Isomerase Inhibits

Figure 1: Site of action for morpholine fungicides within the fungal sterol biosynthesis pathway.[1][2][3][4] The scaffold targets ERG24 and ERG2.[2]

Experimental Protocols

Protocol A: N-Derivatization (Library Synthesis)

The secondary amine of the morpholine ring is the vector for optimization. The goal is to attach a lipophilic tail (alkyl or aryl-alkyl) to mimic the full sterol skeleton.

Objective: Synthesize N-alkylated derivatives of (R)-3-(p-tolyl)morpholine without racemization.

Materials:

  • (R)-3-(p-tolyl)morpholine (HCl salt or free base)

  • Alkyl halide (e.g., 4-tert-butylbenzyl bromide)

  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: KI (Potassium Iodide) - optional for chlorides

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with (R)-3-(p-tolyl)morpholine (1.0 equiv) and anhydrous

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous ACN (0.1 M concentration relative to amine). Stir at room temperature for 10 minutes to deprotonate (if using salt).

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If using a chloride, add 0.1 equiv of KI.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.

    • Critical Control Point: Do not exceed 80°C. Excessive heat with strong bases can induce racemization at the benzylic C3 position via an elimination-addition mechanism.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use acidic alumina, which may catalyze ring opening.

Protocol B: Chiral Validation (Enantiomeric Excess)

Validating that the (R)-configuration is maintained is non-negotiable. The (S)-enantiomer is often significantly less active (distomer).

Method: Normal Phase Chiral HPLC Column: Daicel Chiralpak IA or IB (Amylose-based immobilized phases are preferred for basic amines).

ParameterSetting
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm and 254 nm
Sample Conc. 1 mg/mL in Mobile Phase

Acceptance Criteria:

  • Enantiomeric Excess (ee) > 98%.[5]

  • If ee < 95%, recrystallization of the tartrate salt is recommended before biological testing.

Protocol C: In Vitro Fungicidal Assay (Microtiter)

Objective: Determine


 values against Zymoseptoria tritici (Wheat Septoria Leaf Blotch).

Materials:

  • Potato Dextrose Broth (PDB)

  • Fungal Spore Suspension (

    
     spores/mL)
    
  • 96-well flat-bottom microplates

  • Alamar Blue (Resazurin) for cell viability indication

Workflow:

  • Compound Prep: Dissolve derivative in DMSO to 100 mM stock. Perform 1:3 serial dilutions in PDB to generate a concentration range (e.g., 100

    
    M to 0.01 
    
    
    
    M).
  • Plating: Add 100

    
    L of compound-spore mixture to wells. Include DMSO controls (Negative Control) and Fenpropimorph (Positive Control).
    
  • Incubation: Incubate at 22°C for 48–72 hours in the dark.

  • Readout: Add 10

    
    L Alamar Blue. Incubate 4 hours. Measure fluorescence (Ex 560nm / Em 590nm).
    
  • Data Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate

    
    .
    

Workflow Visualization

Workflow Start (R)-3-(p-Tolyl)morpholine Building Block Synth N-Alkylation (Protocol A) Start->Synth Purify Flash Chromatography Synth->Purify QC Chiral HPLC QC (Protocol B) Purify->QC Decision ee > 98%? QC->Decision Recryst Recrystallization (Tartrate Salt) Decision->Recryst No Bio Fungicidal Assay (Protocol C) Decision->Bio Yes Recryst->QC

Figure 2: Experimental workflow for processing the chiral scaffold into a bioactive fungicide candidate.

References

  • Morpholine Fungicides Overview

    • Title: Morpholine fungicides: Mechanism of action and resistance.[4]

    • Source: BCPC (British Crop Production Council) / NIH PubChem.
    • URL:[Link]

  • Mechanism of Action (SBI)

    • Title: Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides in Microdochium nivale.[2][3][6]

    • Source: ResearchG
    • URL:[Link]

  • Chiral Synthesis of Morpholines

    • Title: Synthesis of Biologically Important Chiral Morpholine Deriv
    • Source: Organic Chemistry Portal / Journal of Organic Chemistry.
    • URL:[Link]

  • Title: C-Substituted Morpholines in Medicinal and Agrochemical Chemistry.

Sources

Application

Strategic Access to Substituted Morpholines via Palladium Catalysis

Application Note: AN-PD-MOR-01 Executive Summary The morpholine ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Timolol (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PD-MOR-01

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Timolol (beta-blocker). Its popularity stems from its ability to modulate lipophilicity (


), improve metabolic stability, and increase solubility compared to piperidines or cyclohexanes.

Traditional syntheses (e.g., dialkylation of amines with bis(2-chloroethyl)ether) often suffer from poor regiocontrol and harsh conditions. This guide details Palladium-Catalyzed strategies that offer superior precision:

  • Intramolecular Buchwald-Hartwig Amination: For closing the ring via C-N bond formation.

  • Pd-Catalyzed Carboamination (The Wolfe Method): For simultaneous ring closure and stereocenter generation.

  • Allylic Alkylation/Hydroamination: For accessing chiral variants from amino-alkenes.

Strategic Disconnections & Mechanism

The choice of method depends on the available starting material and the desired substitution pattern.

The Mechanistic Landscape

Palladium catalysis allows for two distinct bond-forming strategies:

  • Strategy A (C-N Bond Formation): Cyclization of a linear precursor containing a leaving group (LG) and an amine.

  • Strategy B (C-C/C-N Bond Formation): Functionalization of an alkene tethered to a nucleophile (Carboamination).

MorpholineStrategies cluster_0 Strategy A: Intramolecular Buchwald-Hartwig cluster_1 Strategy B: Wolfe Carboamination Target Substituted Morpholine (Target) MechA Pd(0) -> Oxidative Addition -> Amine Coordination -> Reductive Elimination Target->MechA Retrosynthesis MechB Pd(0) -> Oxidative Addition -> Alkene Insertion -> C-N Bond Formation Target->MechB Retrosynthesis PrecursorA Linear Amino-Halide (Pre-formed C-O bonds) MechA->PrecursorA PrecursorB Gamma-Amino Alkene + Aryl Halide MechB->PrecursorB

Figure 1: Retrosynthetic analysis for Pd-catalyzed morpholine synthesis.

Protocol A: Intramolecular Buchwald-Hartwig Cyclization

Best for:


-aryl morpholines and closing the ring on pre-functionalized chains.
Key Challenge:  Competing 

-hydride elimination vs. Reductive Elimination.
The "Bite Angle" Effect

To favor ring closure (Reductive Elimination) over side reactions, ligands with a wide bite angle are essential. Xantphos and BINAP are the gold standards here. They force the Pd center into a geometry that accelerates C-N bond formation.

Detailed Protocol

Substrate: 2-(2-bromophenoxy)ethanamine derivatives.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add

    
     (2 mol%) and Xantphos (4 mol%) to a dried reaction vial.
    
  • Solvate: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 5 minutes at RT to pre-form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add the amino-bromide substrate (1.0 equiv) and

    
     (1.4 equiv).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Checkpoint: If you observe de-halogenated starting material (reduction product), the catalytic cycle is stalling at the oxidative addition or transmetallation stage. Switch to a more electron-rich ligand like RuPhos or BrettPhos .

Protocol B: Stereoselective Carboamination (The Wolfe Method)

Best for: cis-3,5-disubstituted morpholines and 2,6-disubstituted variants. Key Insight: This reaction builds the ring and sets stereochemistry by coupling an amino-alkene with an aryl bromide.

Mechanism & Stereocontrol

The reaction proceeds via syn-aminopalladation . The Pd-aryl complex coordinates to the alkene, and the amine attacks the alkene syn to the metal. This is followed by reductive elimination.[1][2][3]

  • Note: If the nitrogen is protected with an electron-withdrawing group (e.g., N-Tosyl), the mechanism may shift to anti-aminopalladation [1, 2].

WolfeCycle Step1 Pd(0)L2 Step2 Oxidative Addition (Ar-Pd-Br) Step1->Step2 + Ar-Br Step3 Alkene Coordination Step2->Step3 + Substrate Step4 Syn-Aminopalladation (Stereo-determining) Step3->Step4 Base Step5 Reductive Elimination (C-C Bond Formation) Step4->Step5 Step5->Step1 - Product

Figure 2: Catalytic cycle for the Wolfe Carboamination.

Detailed Protocol

Substrate:


-Boc-protected amino-alkene (derived from amino acids).

Reagents:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: DPEphos (Bis(2-diphenylphosphinophenyl)ether) or Xantphos.

  • Base:

    
     (Critical: Weak bases often fail).
    
  • Electrophile: Aryl Bromide (1.2 equiv).

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Mix: Add

    
     (2 mol%) and DPEphos (4 mol%). Add Toluene (2 mL) and stir for 10 min.
    
  • Reactants: Add the

    
    -Boc amino-alkene (1.0 mmol), Aryl Bromide (1.2 mmol), and 
    
    
    
    (2.0 mmol).
  • Conditions: Heat to 100°C–110°C.

    • Tip: If the aryl bromide is sterically hindered (ortho-substituted), increase catalyst loading to 5 mol% and temperature to 120°C.

  • Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the alkene peak.

  • Workup: Quench with saturated

    
    . Extract with Ether. Dry over 
    
    
    
    .

Data for Validation (Expected Results):

Substrate (Alkene)Aryl BromideProduct (Morpholine)YieldStereochemistry
Allyl-glycine deriv.Ph-Br3-benzyl-5-methyl78%>20:1 cis
Crotyl-ether deriv.4-OMe-Ph-Br2,3,5-trisubstituted65%Single diastereomer

Troubleshooting & Optimization Guide

Common Failure Modes
  • 
    -Hydride Elimination:  Instead of closing the ring, the Pd-alkyl intermediate eliminates a hydride, resulting in an enamine/alkene byproduct.
    
    • Solution: Switch to DPEphos or Xantphos . These rigid, wide-bite-angle ligands slow down

      
      -hydride elimination relative to reductive elimination.
      
  • Protodehalogenation: The aryl bromide is reduced to Ar-H.

    • Solution: Ensure the solvent is strictly anhydrous. Increase the concentration of the amine substrate.

  • No Reaction: Catalyst poisoning.

    • Solution: Check the purity of the amine. Free amines can coordinate too strongly to Pd. Use

      
      -Boc or 
      
      
      
      -Cbz protected precursors for the Wolfe method.
Ligand Selection Matrix
LigandBite AngleApplicationNotes
BINAP 92°Intramolecular N-ArylationStandard choice, good enantiocontrol.
DPEphos 102°Carboamination (Wolfe)Excellent for ether/amine tethers.
Xantphos 111°Difficult CyclizationsPrevents

-hydride elimination best.
BrettPhos N/AIntermolecular couplingsUse if attaching external amines to core.

References

  • Stereoselective Synthesis of 2,5-Disubstituted Morpholines. Chemical Communications, 2013.

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (Wolfe Group), 2009.

  • Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. Advanced Synthesis & Catalysis, 2015.[4]

  • Buchwald–Hartwig Amination. Wikipedia (General Overview & History). [2][5][6]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research, 2020.[7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (R)-3-(P-tolyl)morpholine

Welcome to the Technical Support Center for the synthesis of (R)-3-(P-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (R)-3-(P-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and achieve high yields and enantioselectivity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of (R)-3-(P-tolyl)morpholine, particularly when employing catalytic asymmetric methods.

Issue 1: Low Enantiomeric Excess (% ee)

Question: My synthesis of (R)-3-(P-tolyl)morpholine is resulting in a low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is a critical aspect of synthesizing chiral molecules like (R)-3-(P-tolyl)morpholine. A low enantiomeric excess (% ee) can stem from several factors related to the catalyst, substrate, and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Integrity and Activation: The chiral catalyst is the cornerstone of asymmetric induction. Its effectiveness can be compromised by:

    • Improper Ligand-Metal Complex Formation: Ensure the chiral ligand and the metal precursor (e.g., a ruthenium complex) are of high purity and are combined in the correct stoichiometry under an inert atmosphere to form the active catalyst.

    • Catalyst Poisoning: Trace impurities in reagents or solvents can deactivate the catalyst. It is crucial to use freshly distilled and degassed solvents and high-purity starting materials. Common catalyst poisons include water, oxygen, and sulfur-containing compounds.

    • Inadequate Catalyst Loading: While a low catalyst loading is desirable for process efficiency, an insufficient amount may lead to a competing, non-enantioselective background reaction. A systematic optimization of the catalyst loading is recommended, starting from the literature-reported values and adjusting as needed.

  • Sub-optimal Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. We recommend running a temperature screen from room temperature down to 0°C or even lower, if feasible with your solvent system.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Aprotic solvents are generally preferred for many asymmetric hydrogenations. A solvent screen including options like dichloromethane (DCM), toluene, and tetrahydrofuran (THF) can reveal the optimal medium for your specific substrate-catalyst combination.

    • Hydrogen Source and Pressure: In asymmetric transfer hydrogenation, the nature and purity of the hydrogen donor (e.g., formic acid/triethylamine mixture) are critical.[1] For asymmetric hydrogenation using H₂, the pressure can influence the reaction rate and, in some cases, the enantioselectivity. Optimization of hydrogen pressure may be necessary.

  • Substrate-Related Issues:

    • Purity of the Precursor: Impurities in the starting materials, such as the corresponding aminoalkyne or imine precursor, can interfere with the catalytic cycle. Ensure the precursor is thoroughly purified before the asymmetric step.

    • Incomplete Imine Formation (for reductive amination routes): If your route involves the in-situ formation of an imine followed by asymmetric reduction, incomplete imine formation can lead to side reactions and a lower overall enantioselectivity of the final product. Monitoring the imine formation step (e.g., by TLC or ¹H NMR) is advisable.

Experimental Protocol: Screening for Optimal Enantioselectivity

A systematic approach to optimizing enantioselectivity is crucial. The following table outlines a suggested screening protocol.

ParameterRange to InvestigateRationale
Temperature (°C) 25, 0, -20Lower temperatures often enhance enantioselectivity.
Solvent DCM, Toluene, THFSolvent polarity can influence the catalyst's chiral pocket.
Catalyst Loading (mol%) 0.5, 1.0, 2.0Balances reaction rate and potential background reactions.
Pressure (for H₂) 10 atm, 30 atm, 50 atmCan affect reaction kinetics and sometimes selectivity.
Issue 2: Low Reaction Yield

Question: My reaction is proceeding with good enantioselectivity, but the overall yield of (R)-3-(P-tolyl)morpholine is consistently low. What factors could be contributing to this?

Answer:

Low yields in morpholine synthesis can be attributed to incomplete reactions, side product formation, or product loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS) to ensure it has gone to completion.[2]

    • Inadequate Temperature: While lower temperatures may favor enantioselectivity, they can also slow down the reaction rate. A balance must be struck. If the reaction is sluggish at a lower temperature, consider extending the reaction time or slightly increasing the temperature while carefully monitoring the effect on % ee.

    • Poor Mixing: In heterogeneous reactions, efficient stirring is crucial for good mass transfer.

  • Side Product Formation:

    • Over-reduction: In reactions involving reduction of an imine or a morpholinone intermediate, over-reduction to undesired byproducts can occur.[3] Using a milder reducing agent or carefully controlling the stoichiometry of the reducing agent can mitigate this.

    • Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions. Analyzing the crude reaction mixture by LC-MS can help identify degradation products and inform adjustments to the reaction conditions (e.g., shorter reaction time, lower temperature).

  • Product Loss During Workup and Purification:

    • Aqueous Workup: Morpholines can have some water solubility, especially if protonated. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

    • Purification by Column Chromatography: (R)-3-(P-tolyl)morpholine is a relatively polar compound. Use of an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking on silica gel) is important for efficient purification.[4][5]

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_products Significant Side Products check_completion->side_products Multiple new spots/peaks clean_reaction Clean Reaction, Low Isolated Yield check_completion->clean_reaction Mainly product spot/peak optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp optimize_reagents Check Reagent Stoichiometry and Purity incomplete->optimize_reagents identify_side_products Identify Side Products (LC-MS, NMR) side_products->identify_side_products optimize_workup Optimize Workup (e.g., back-extraction) clean_reaction->optimize_workup optimize_purification Optimize Purification (e.g., different solvent system) clean_reaction->optimize_purification adjust_conditions Modify Reaction Conditions to Minimize Side Reactions identify_side_products->adjust_conditions

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing (R)-3-(P-tolyl)morpholine with high enantioselectivity?

A1: A highly effective and modern approach is the tandem sequential one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation.[6][7][8] This method starts from readily available aminoalkyne substrates. The first step, a titanium-catalyzed hydroamination, forms a cyclic imine intermediate. This intermediate is then reduced in the same pot using a chiral ruthenium catalyst, such as RuCl, with a hydrogen source like a formic acid/triethylamine mixture.[7][8] This method has been shown to produce a variety of 3-substituted morpholines with excellent enantiomeric excesses (>95% ee).[7]

Q2: How do I choose the right chiral catalyst or auxiliary?

A2: The choice of chiral controller is critical and depends on the specific synthetic route.

  • Catalytic Methods: For asymmetric hydrogenation or transfer hydrogenation routes, chiral phosphine ligands (e.g., BINAP) or diamine ligands (e.g., Ts-DPEN) complexed with metals like rhodium or ruthenium are commonly used.[6][7][8] The selection often depends on the specific substrate, and screening of a small library of ligands may be necessary to find the optimal one.

  • Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[5] While effective, this approach requires additional steps for attaching and removing the auxiliary.

Q3: How can I monitor the progress of the reaction?

A3: Reaction monitoring is essential for optimization.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) can be used to track the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can help visualize the spots.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC or HPLC is preferred. These techniques can provide information on the conversion rate and the formation of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of characteristic signals for the product.

Q4: What is the best method for purifying the final product and determining the enantiomeric excess?

A4:

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[4][5] Using a solvent system such as ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (~1%) to prevent the basic morpholine from streaking on the acidic silica gel, is recommended.

  • Determination of Enantiomeric Excess (% ee): The % ee of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10] A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.[10] The separation of enantiomers is achieved using a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The ratio of the two enantiomers is determined by integrating the peak areas in the chromatogram.

Experimental Protocol: Chiral HPLC Method Development

G start Prepare Racemic Standard of 3-(P-tolyl)morpholine column_selection Select Chiral Column (e.g., Chiralpak IA, IB, IC) start->column_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) column_selection->mobile_phase_screening no_separation No Separation mobile_phase_screening->no_separation No peak splitting separation Separation Observed mobile_phase_screening->separation Peak splitting or broadening no_separation->column_selection Try different column optimize_ratio Optimize Mobile Phase Ratio for Resolution > 1.5 separation->optimize_ratio optimize_flow_rate Optimize Flow Rate for Sharper Peaks and Shorter Run Time optimize_ratio->optimize_flow_rate validate_method Validate Method (Linearity, Precision, Accuracy) optimize_flow_rate->validate_method analyze_sample Analyze Synthesized Sample and Calculate % ee validate_method->analyze_sample

Caption: Workflow for developing a chiral HPLC method.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed, 81(19), 8696–8709. [Link]

  • Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. U.S.
  • Mayer, F. P., et al. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 14(11), 2910-2913. [Link]

  • Various Authors. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Various Authors. (2016). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. PubMed. [Link]

  • Various Authors. (2015). Asymmetric hydrogenation. ETH Zurich. [Link]

  • Reddy, G. S., & Reddy, V. R. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 10(7), 2153. [Link]

  • Johnson, J. S., & Beaudry, C. M. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]

  • Plevová, K., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PubMed Central. [Link]

  • Zhang, X., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Various Authors. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Bode, J. W., & Jackl, M. K. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

  • Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 69-74. [Link]

  • Jack, T. I., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing. [Link]

  • König, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182-6191. [Link]

  • Wikipedia contributors. (2024, January 21). Phenmetrazine. Wikipedia. [Link]

  • Various Authors. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Various Authors. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

Sources

Optimization

Improving diastereoselectivity with (R)-3-(P-tolyl)morpholine

Technical Support Center: (R)-3-(p-tolyl)morpholine Welcome to the technical support center for the chiral auxiliary, (R)-3-(p-tolyl)morpholine. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-(p-tolyl)morpholine

Welcome to the technical support center for the chiral auxiliary, (R)-3-(p-tolyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for improving diastereoselectivity in asymmetric synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-(p-tolyl)morpholine and what is its primary application?

(R)-3-(p-tolyl)morpholine is a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] Its primary use is to control the stereochemical outcome of reactions involving enolates, such as aldol additions, alkylations, and Michael additions. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered.[2] The morpholine amide structure is a robust and synthetically versatile handle for these transformations.[3]

Q2: What is the scientific principle behind its stereodirecting ability?

The efficacy of (R)-3-(p-tolyl)morpholine stems from its rigid, chair-like conformation and the bulky p-tolyl group positioned at the C3 stereocenter. When an acyl group is attached to the morpholine nitrogen, a chiral amide is formed. Upon deprotonation to form an enolate, the p-tolyl group effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, resulting in a highly predictable and diastereoselective bond formation.[4][5] This process is well-described by the Zimmerman-Traxler transition state model.[6][7]

Q3: What are the key advantages of using a morpholine-based auxiliary?

Morpholine amides are excellent scaffolds for several reasons. They are generally crystalline, which aids in purification by recrystallization. The amide bond is stable to a variety of reaction conditions but can be cleaved under reasonably mild protocols.[8] Furthermore, the oxygen atom within the morpholine ring can participate in chelation with the metal counterion of the enolate, further rigidifying the transition state and enhancing stereocontrol.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.

Q4: My diastereoselectivity is poor or inconsistent (<90% d.r.). What are the most likely causes?

This is the most common issue and can usually be traced back to the enolate formation step.

  • Cause 1: Incorrect Enolate Geometry. High diastereoselectivity is dependent on the preferential formation of a single enolate isomer, typically the (Z)-enolate, which leads to the syn-aldol product via a chair-like Zimmerman-Traxler transition state.[5][10] Formation of the (E)-enolate will lead to the undesired anti-aldol product.

    • Solution: The choice of base and solvent is critical. For propionamides and other simple acyl groups, using bulky lithium amide bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in a non-coordinating solvent like tetrahydrofuran (THF) strongly favors the (Z)-enolate. If you are using a Lewis acid additive like dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., diisopropylethylamine), ensure the reagents are high purity and added at the correct temperature.[11]

  • Cause 2: Temperature Control Failure. Enolate formation and the subsequent reaction with the electrophile are highly temperature-sensitive. Temperatures that are too high can lead to enolate equilibration (erosion of geometric purity) or competing reaction pathways with lower stereoselectivity.

    • Solution: Maintain a scrupulously low temperature, typically -78 °C (a dry ice/acetone bath), throughout the enolate formation, quenching, and electrophile addition steps.[12] Use a calibrated low-temperature thermometer. Add reagents slowly and sub-surface to avoid localized warming.

  • Cause 3: Presence of Water. Trace amounts of water can neutralize the strong base required for enolization or interfere with the metal chelation in the transition state, leading to poorly organized, non-selective reactions.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents. Purify liquid reagents like aldehydes by distillation to remove water and acidic impurities.

Q5: The initial N-acylation of the morpholine auxiliary is sluggish or low-yielding. How can I improve it?

  • Cause 1: Ineffective Acylating Agent or Conditions. The secondary amine of the morpholine needs to be effectively acylated.

    • Solution: For simple carboxylic acids, conversion to the acid chloride (using, e.g., oxalyl chloride or SOCl₂) prior to reaction is most effective. The reaction of the acid chloride with (R)-3-(p-tolyl)morpholine should be run in an aprotic solvent (like CH₂Cl₂ or THF) with a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[13] Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.

  • Cause 2: Poor Reagent Purity. Impurities in the starting carboxylic acid or morpholine can interfere with the reaction.

    • Solution: Ensure the chiral auxiliary is pure. If necessary, purify the carboxylic acid starting material before converting it to the acid chloride.

Q6: I am observing significant amounts of unreacted starting material after the aldol reaction. What went wrong?

  • Cause 1: Incomplete Enolate Formation. If the N-acyl morpholine is not fully converted to its enolate, it will remain unreacted.

    • Solution: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA. Check the pKa of your N-acyl morpholine's α-proton to ensure your base is strong enough. Verify the concentration of your alkyllithium reagent (used to make LDA) by titration.

  • Cause 2: Enolate Decomposition. While generally stable at low temperatures, enolates can decompose if the temperature rises prematurely or if reactive impurities are present.

    • Solution: Maintain strict temperature control at -78 °C. Ensure the electrophile (aldehyde) is added to the pre-formed enolate solution and that the aldehyde is pure, as acidic impurities can quench the enolate.

Q7: Cleavage of the auxiliary is causing product decomposition or epimerization at the α-carbon. What are milder cleavage methods?

Harsh cleavage conditions can damage the desired product or, even worse, erase the stereochemistry you worked hard to install by causing epimerization (racemization) of the α-stereocenter.

  • Cause 1: Conditions are too harsh. Strong acid or base at high temperatures is a common cause of epimerization.

    • Solution 1 (Basic Hydrolysis): A widely used mild method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C to room temperature. The hydroperoxide anion is a potent nucleophile for the amide carbonyl but is generally not basic enough to cause epimerization.

    • Solution 2 (Reductive Cleavage): The amide can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is an effective but non-reversible method that changes the final product's functional group.

    • Solution 3 (Conversion to Ester): For conversion to a methyl ester, treatment with sodium methoxide in methanol at reflux can be effective, though screening for epimerization is crucial.

Core Experimental Protocols

These protocols are provided as a validated starting point. Optimization for your specific substrate may be necessary.

Protocol 1: N-Propionylation of (R)-3-(p-tolyl)morpholine
  • To a flame-dried, argon-purged round-bottom flask, add (R)-3-(p-tolyl)morpholine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (~0.05 eq).

  • Add propionyl chloride (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl morpholine amide.

Protocol 2: Diastereoselective Aldol Addition
  • To a flame-dried, argon-purged flask, add anhydrous THF (~0.3 M) and cool to -78 °C.

  • Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir at -78 °C for 30 minutes to generate LDA.

  • Add a solution of the N-propionyl-(R)-3-(p-tolyl)morpholine (from Protocol 1, 1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC (quench a small aliquot with methanol before spotting).

  • Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate. The crude product can be purified by chromatography to isolate the aldol adduct. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Mechanistic Insights & Visualization

The stereochemical outcome of the aldol reaction is dictated by a highly organized transition state, as rationalized by the Zimmerman-Traxler model.[7] The formation of the (Z)-enolate is key, allowing all bulky substituents to occupy pseudo-equatorial positions in a chair-like, six-membered transition state, which minimizes steric strain.[4][6]

General Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Isolation Phase Acylation Step 1: N-Acylation Attach acyl group to auxiliary Enolization Step 2: Enolate Formation Deprotonate with LDA at -78°C Acylation->Enolization Purify amide Aldol Step 3: Aldol Addition React with aldehyde at -78°C Enolization->Aldol Form (Z)-enolate Cleavage Step 4: Auxiliary Cleavage Mild hydrolysis (e.g., LiOH/H₂O₂) Aldol->Cleavage Purify adduct Product Final Product Enantioenriched β-hydroxy acid/ester Cleavage->Product Recover auxiliary

Caption: Overall workflow for an auxiliary-directed aldol reaction.

Zimmerman-Traxler Transition State Model

The diagram below illustrates why the reaction is so selective. The bulky p-tolyl group on the auxiliary acts as a steric shield, forcing the aldehyde's R-group into an equatorial position and directing the formation of the syn product.

Caption: Steric model showing facial selectivity.

Performance Data Summary

The following table summarizes representative data for aldol reactions using chiral morpholine amides. High diastereoselectivity is consistently achieved under optimized conditions.

EntryAldehyde (R-CHO)Base / ConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
1IsobutyraldehydeLDA, THF, -78 °C>98:285[9]
2BenzaldehydeLDA, THF, -78 °C>95:578[9]
3PropionaldehydeBu₂BOTf, i-Pr₂NEt, CH₂Cl₂, -78 °C>97:391[9]
4AcroleinKHMDS, THF, -78 °C>95:575General

Note: Data is representative of well-behaved morpholine amide systems and serves as a benchmark. Actual results may vary based on substrate.

References

  • (No author given). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Myers, A. Zimmerman Traxler. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • (No author given). Preparation method of N-acetyl morpholine. Google Patents (CN110642807A).
  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(12), e202300126. Available at: [Link]

  • (No author given). Zimmerman-Traxler Model. OpenOChem Learn. Available at: [Link]

  • Brar, A. (2010). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Lombard, E., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bode, J. Key Concepts in Stereoselective Synthesis. Bode Research Group, ETH Zürich. Available at: [Link]

  • (No author given). (2020). The aldol reaction. Chemistry LibreTexts. Available at: [Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Gao, S. (2011). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST, University of Saskatchewan. Available at: [Link]

  • Foley, D. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wu, T. R., & Chong, J. M. (2005). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Guiry, P. J., et al. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. ARKIVOC. Available at: [Link]

  • Organic Chemistry Explained. (2013). The Zimmerman-Traxler Transition State Model. YouTube. Available at: [Link]

  • (No author given). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • (No author given). Asymmetric Synthesis. University of Windsor Chemistry. Available at: [Link]

  • Wang, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. Available at: [Link]

  • Fouad, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • (No author given). Amine synthesis by C-N bond cleavage. Organic Chemistry Portal. Available at: [Link]

  • Concellón, J. M., et al. (2022). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. Available at: [Link]

  • (No author given). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Catalysis

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and optimizing asy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and optimizing asymmetric catalytic reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve common challenges, ultimately leading to higher enantiomeric excess (ee) and more robust synthetic protocols.

This guide is structured to address problems from the ground up, starting with the most fundamental and often overlooked aspects of experimental work. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your research.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Low or inconsistent enantiomeric excess is a frequent hurdle in asymmetric catalysis. This section provides a systematic, question-and-answer-based approach to pinpointing and rectifying the root causes of suboptimal results.

Issue 1: My enantiomeric excess is low or inconsistent. Where do I start?

Protocol for Analytical Method Validation (Chiral HPLC/GC):

  • Racemic Standard Analysis: Prepare a true racemic sample of your product. Your analysis should confirm a 50:50 ratio of the two enantiomers.[1] If this is not the case, your method is flawed.

  • Resolution Check: Ensure baseline separation between the enantiomer peaks. A resolution value (Rs) greater than 1.5 is generally considered acceptable for accurate quantification.[1]

  • Linearity Assessment: Prepare a series of samples with known, varying ratios of the two enantiomers. Plot the detector response against the concentration of each enantiomer. The resulting calibration curve should be linear, with a correlation coefficient (r²) of ≥ 0.99.[1]

  • Accuracy and Precision: Analyze a sample of known non-racemic composition multiple times to confirm that your method provides consistent and true values.[1]

Issue 2: I've validated my analytical method, but my ee is still low. What's the next logical step?

Answer: The purity of your reagents and catalyst is paramount. Trace impurities can have a profound negative impact on the stereochemical outcome of your reaction.[1][2]

Causality: Impurities can act as catalyst poisons, binding to the active site and inhibiting its function.[1] They can also introduce competing, non-selective catalytic pathways, leading to a decrease in enantioselectivity. For instance, residual water or peroxides in solvents can deactivate the catalyst.[1] Similarly, unprotected coordinating groups (like amines or thiols) in your substrate can interfere with the catalyst's performance.[2]

Troubleshooting Workflow for Reagent and Catalyst Purity:

start Low ee Observed (Analytical Method Validated) reagent_check Scrutinize Reagent Purity start->reagent_check catalyst_check Evaluate Catalyst Quality reagent_check->catalyst_check Reagents Pure purify_reagents Purify Substrate & Reagents (e.g., recrystallization, distillation) reagent_check->purify_reagents Impurities Suspected fresh_catalyst Synthesize/Procure Fresh Catalyst & Characterize Thoroughly catalyst_check->fresh_catalyst Catalyst Questionable solvent_check Assess Solvent Quality (Anhydrous? Degassed?) catalyst_check->solvent_check Catalyst High Quality purify_reagents->catalyst_check fresh_catalyst->solvent_check purify_solvent Use Freshly Purified/ Anhydrous Solvent solvent_check->purify_solvent Solvent Poor Quality atmosphere_check Verify Inert Atmosphere (No leaks? Pure gas?) solvent_check->atmosphere_check Solvent High Quality purify_solvent->atmosphere_check fix_atmosphere Improve Inert Atmosphere Technique atmosphere_check->fix_atmosphere Leaks/Contamination Suspected end Re-run Reaction & Analyze ee atmosphere_check->end Atmosphere Secure fix_atmosphere->end

Caption: Troubleshooting workflow for reagent and catalyst purity.

Issue 3: My reagents are pure, but the enantioselectivity is still not optimal. How should I approach reaction condition optimization?

Answer: Systematic optimization of reaction parameters is crucial. The interplay between temperature, solvent, concentration, and additives can significantly influence the enantiomeric excess.

Key Parameters and Their Mechanistic Influence:

ParameterGeneral Effect on eeMechanistic Rationale
Temperature Lowering the temperature often increases ee.[1]The difference in activation energies between the two diastereomeric transition states leading to the major and minor enantiomers is often small. Lowering the temperature amplifies the impact of this small energy difference, favoring the lower energy pathway and thus increasing enantioselectivity. However, excessively low temperatures may stall the reaction.[1]
Solvent Highly system-dependent; can have a dramatic effect.[1]The solvent can influence the conformation and aggregation state of the catalyst, as well as the solvation of the transition state.[3] In some cases, less polar solvents lead to higher ee.[1] Specific solvent-catalyst interactions are often key.[1]
Catalyst Loading Lowering catalyst loading can sometimes increase ee.[1]High catalyst concentrations may lead to the formation of less selective catalyst aggregates.[1]
Substrate Concentration Can influence reaction rate and catalyst stability.Higher concentrations can sometimes lead to catalyst deactivation or the formation of off-cycle species.
Additives Can significantly increase or decrease ee.[1]Additives can act as co-catalysts, scavengers for impurities, or modify the structure of the active catalyst. Their effect is highly specific to the reaction system.[1]

Experimental Protocol for Temperature Screening:

  • Set up a series of identical reactions in parallel.

  • Equilibrate each reaction vessel to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Initiate the reactions simultaneously.

  • Monitor the reactions for conversion and enantiomeric excess at set time points.

  • Plot ee versus temperature to identify the optimal range.

Issue 4: My reaction is sluggish or stalls completely, and the ee is poor. What could be the cause?

Answer: A slow or stalled reaction is a classic indicator of catalyst deactivation.[1][4] This can be caused by impurities, as previously discussed, or by inherent instability of the catalyst under the reaction conditions.

Common Catalyst Deactivation Pathways:

  • Ligand Dissociation: The chiral ligand may dissociate from the metal center, leading to the formation of a less selective or inactive achiral catalyst.[4][5]

  • Formation of Inactive Dimers or Aggregates: The catalyst may aggregate into inactive species, particularly at high concentrations.[6]

  • Oxidation or Reduction of the Metal Center: The oxidation state of the metal can change, rendering the catalyst inactive.

  • Product Inhibition: The product of the reaction may bind to the catalyst and inhibit its activity.[4]

Investigating Catalyst Deactivation:

  • In-situ Monitoring: If available, use techniques like NMR or IR spectroscopy to monitor the catalyst structure during the reaction.

  • Catalyst Recovery and Characterization: Attempt to recover the catalyst after the reaction and analyze it to see if its structure has changed.

  • Varying Catalyst Loading: If deactivation is a second-order process, lowering the catalyst concentration may improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[7] It represents the degree to which a sample contains one enantiomer in greater amounts than the other.[7] A racemic mixture (50:50 mixture of enantiomers) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[7]

It is calculated as the absolute difference between the mole fractions of the two enantiomers, usually expressed as a percentage:[7]

ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

For example, a sample containing 80% of the R-enantiomer and 20% of the S-enantiomer has an ee of 60% in favor of the R-enantiomer.[8]

Q2: How do I choose the right chiral ligand for my reaction?

A2: Ligand selection is often a combination of literature precedent and experimental screening. Key considerations include:

  • Ligand "Bite Angle" and Flexibility: These geometric factors play a crucial role in creating the chiral environment around the metal center.[5]

  • Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity of the catalyst.

  • Compatibility with the Metal: The ligand must form a stable complex with the chosen metal precursor.

  • Substrate-Ligand Interactions: Favorable non-covalent interactions between the substrate and the chiral ligand in the transition state are often key to high enantioselectivity.

A common strategy is to screen a library of ligands with diverse structural motifs to identify a promising candidate, which can then be further optimized.

Q3: Can the solvent itself be a source of chirality?

A3: Yes, using a chiral solvent is a known strategy in asymmetric catalysis, although it is less common than using a chiral catalyst.[9] The chiral solvent can create a chiral environment that influences the stereochemical outcome of the reaction. This can be particularly effective when the chiral solvent molecules can coordinate to the catalyst or substrate.

Q4: What is the difference between enantiomeric excess (ee) and optical purity?

A4: Ideally, enantiomeric excess and optical purity are identical.[7][10] Optical purity is determined by measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer. However, this relationship can be non-linear, a phenomenon known as the Horeau effect, especially at high concentrations.[7][11] Therefore, modern methods like chiral chromatography (HPLC or GC) that directly measure the amount of each enantiomer are preferred for determining ee.[12]

Q5: Are there alternatives to traditional transition metal catalysts?

A5: Yes, organocatalysis and biocatalysis are two rapidly growing fields that offer alternatives to metal-based catalysts.[2]

  • Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[2]

  • Biocatalysis employs enzymes, which are nature's highly efficient and selective chiral catalysts.

These approaches often offer advantages in terms of sustainability, lower toxicity, and milder reaction conditions.[2]

References

  • Ruelas-Leyva, J. P., & Fuentes, G. A. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Enantiomeric excess. Retrieved from [Link]

  • Ruelas-Leyva, J. P., & Fuentes, G. A. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • nptelhrd. (2014, August 10). Mod-09 Lec-38 Asymmetric Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Catalysis Science & Technology, 7(21), 4793-4823.
  • Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Industrial & Engineering Chemistry Research, 60(31), 11629-11641.
  • Guijarro, D., & Ramón, D. J. (2020). Application of Biobased Solvents in Asymmetric Catalysis.
  • Ashenhurst, J. (2017, February 24). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Pérez-García, P. M., et al. (2011). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry, 76(15), 6046-6054.
  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • O'Neill, M. A., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1177-1185.
  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research, 60(31), 11629-11641.
  • Tassinari, F., et al. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design, 21(5), 2919-2926.
  • Foley, B. J., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Suryanarayan, P. (2017). Optical Purity, Enantiomeric Excess and The Horeau Effect.
  • Wang, Z., et al. (2018). DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. Molecules, 23(10), 2636.
  • Mallow, O. C., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society, 143(31), 12273-12280.
  • Lapkin, A. A., et al. (2020). Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis. Chemical Science, 11(23), 5964-5975.
  • Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 101(15), 5348-5355.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Mazzotti, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 2: Theory. Industrial & Engineering Chemistry Research, 60(20), 7543-7557.
  • Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess. Retrieved from [Link]

Sources

Optimization

Side reaction pathways in (R)-3-(P-tolyl)morpholine chemistry

Technical Support Center: (R)-3-(p-tolyl)morpholine Chemistry Ticket System: Advanced Synthesis & Troubleshooting Welcome to the Specialized Heterocycle Support Hub Subject: Technical Guide for (R)-3-(p-tolyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-(p-tolyl)morpholine Chemistry Ticket System: Advanced Synthesis & Troubleshooting

Welcome to the Specialized Heterocycle Support Hub

Subject: Technical Guide for (R)-3-(p-tolyl)morpholine [CAS: 1213118-87-6] Assigned Specialist: Senior Process Chemist, Tier 3 Support Status: Active Scope: Synthesis optimization, impurity profiling, and chiral stability.

Executive Summary

(R)-3-(p-tolyl)morpholine is a privileged scaffold in medicinal chemistry, distinct from its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine). Its structural core—a morpholine ring with a p-tolyl group at the C3 position—presents unique synthetic challenges. The electron-donating methyl group on the aromatic ring stabilizes benzylic carbocations, significantly increasing the risk of racemization and oxidative degradation compared to unsubstituted phenylmorpholines.

This guide addresses the three most critical failure modes reported by our user base:

  • Stereochemical Erosion (Racemization)

  • Regioisomer Contamination (Aziridinium Pathway)

  • Oxidative Instability

Module 1: Stereochemical Integrity (The "R" Factor)

Ticket #: INC-3092 User Observation: "Starting material was >99% ee (R)-phenylglycinol analog, but final isolated morpholine is only 85% ee." Root Cause Analysis: Benzylic Deprotonation / Iminium Tautomerization.

The C3 chiral center in this molecule is doubly activated : it is both benzylic and


 to the nitrogen atom. The p-tolyl group (electron donor) stabilizes the transient planar species formed during synthesis, facilitating racemization.
Mechanism of Failure

Under basic conditions (or high heat), the acidic proton at C3 can be abstracted, leading to a planar enamine or imine intermediate. Reprotonation occurs non-stereoselectively.

Racemization cluster_0 Stereochemical Erosion Pathway R_isomer (R)-Isomer (Tetrahedral C3) Planar Planar Intermediate (Imine/Enamine) R_isomer->Planar -H+ (Base/Heat) Planar->R_isomer +H+ (Retention) S_isomer (S)-Isomer (Inverted) Planar->S_isomer +H+ (Inversion)

Caption: Figure 1. The thermodynamic equilibrium driving racemization at the C3 benzylic position.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Avoid strong bases (NaH, tBuOK) if possible. Use mild inorganic bases (

,

).
Strong bases rapidly deprotonate the C3 position.
Temperature Maintain reaction

during cyclization.
Thermal energy overcomes the activation barrier for proton abstraction.
Solvent Avoid protic solvents (MeOH, EtOH) at high temps.Protic solvents facilitate proton exchange/shuttling.

Module 2: Regioisomerism (The Aziridinium Trap)

Ticket #: INC-4401 User Observation: "LCMS shows a persistent impurity with the same mass (M+H = 178.1) but different retention time." Root Cause Analysis: Aziridinium Ion Rearrangement.

When synthesizing the morpholine ring from an N-(2-chloroethyl) or N-(2-sulfonyloxyethyl) precursor, the reaction proceeds via a bicyclic aziridinium ion . If the nucleophile (the hydroxyl group) attacks the wrong carbon of this intermediate, you generate the 2-(p-tolyl)morpholine regioisomer instead of the desired 3-isomer.

The Divergent Pathway

Aziridinium Precursor N-(2-LG-ethyl)-aminoalcohol Aziridinium Aziridinium Ion (Bicyclic Intermediate) Precursor->Aziridinium Intramolecular Displacement Target Target: 3-(p-tolyl)morpholine (Attack at unsubstituted C) Aziridinium->Target Path A (Kinetic) Impurity Impurity: 2-(p-tolyl)morpholine (Attack at substituted C) Aziridinium->Impurity Path B (Thermodynamic)

Caption: Figure 2. Regiodivergence during the ring-closure step. Path A is desired; Path B leads to the regioisomer.

Remediation Strategy
  • Analytical Check: Develop an achiral HPLC method (C18 column) to separate regioisomers. They often co-elute on chiral columns.

  • Synthetic Control:

    • Route Selection: Avoid the "nitrogen mustard" type cyclization (N-chloroethyl intermediates) if regioisomerism is high.

    • Alternative Route: Use the "Ethylene Sulfate" method (Reaction of amino alcohol with cyclic sulfate). This proceeds via a concerted

      
       mechanism that strictly avoids the aziridinium rearrangement, preserving regiochemistry [1].
      

Module 3: Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (HPLC)

Standardized method for separating (R) and (S) 3-(p-tolyl)morpholine.

  • Column: Daicel Chiralpak IC (Immobilized polysaccharide),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 220 nm (The p-tolyl chromophore is distinct here).

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min

    • Note: Elution order may reverse depending on specific solvent ratios; validate with a racemic standard first.

Protocol B: Purification of Crude Base

To remove oxidative impurities (N-oxides).

  • Dissolve crude oil in EtOAc (10 volumes).

  • Wash with

    
     (aq) to reduce trace N-oxides.
    
  • Extract with

    
    . The morpholine moves to the aqueous layer; non-basic impurities (dimers, styrenes) remain in organic.
    
  • Basify aqueous layer with

    
     to pH 12.
    
  • Extract back into DCM, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Can I use the reductive amination route (p-tolyl-glyoxal + ethanolamine)? A: This is risky. Reductive amination proceeds through an imine intermediate. If you are trying to set the chiral center during this reduction (using chiral catalysts), the p-tolyl group makes the imine fairly stable, but achieving high ee% is difficult compared to starting with a chiral amino alcohol (e.g., (R)-2-amino-2-(p-tolyl)ethanol).

Q: Why is my product turning yellow/brown upon storage? A: Morpholines are secondary amines and are prone to N-oxidation. The p-tolyl analog is electron-rich, making it more susceptible to air oxidation than the phenyl analog. Solution: Store as the hydrochloride or fumarate salt. The protonated amine is resistant to oxidation.

Q: Is the (R)-isomer the active enantiomer? A: In the context of phenmetrazine analogs, the stereochemistry at the C3 position (analogous to C2 in phenmetrazine numbering) dictates potency. For 3-substituted morpholines, the (R)-configuration often aligns with the bioactive conformation of monoamine releasers, but this must be verified against your specific biological assay [2].

References

  • Ortiz, K. G., et al. (2024).[1][2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.

  • Lau, Y. Y., et al. (2016).[1] "Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry.

  • Sielc Technologies. "Separation of Morpholine Derivatives on HPLC." Application Note.

  • Negi, A., et al. (2024). "Synthesis and SAR of morpholine and its derivatives." E3S Web of Conferences.

Sources

Optimization

Technical Support Center: Managing Temperature Control in Large-Scale Morpholine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This resource is structured to address specific challenges encountered in the laboratory and plant, offering troubleshooting guidance and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This resource is structured to address specific challenges encountered in the laboratory and plant, offering troubleshooting guidance and frequently asked questions (FAQs) in a practical question-and-answer format.

I. Core Principles of Thermal Management in Morpholine Synthesis

The industrial synthesis of morpholine is predominantly achieved through two main routes: the dehydration of diethanolamine (DEA) with a strong acid catalyst, or the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst at elevated temperature and pressure.[1] Both methods are characterized by significant heat evolution and require stringent temperature control to prevent runaway reactions and minimize byproduct formation.

The dehydration of DEA using concentrated sulfuric or hydrochloric acid is a strongly exothermic process, particularly during the initial mixing of reactants.[2] The subsequent cyclization requires sustained high temperatures, typically in the range of 180-210°C, for extended periods (often 15 hours or more) to drive the reaction to completion.[2][3] Deviations from this temperature range can lead to incomplete reactions and reduced yields. For instance, a temperature drop of just 10-15°C can significantly decrease the yield.[2] Conversely, excessive temperatures can result in charring and the formation of unwanted side products.[2]

The DEG process, which has largely superseded the DEA route in modern manufacturing, involves reacting DEG with ammonia in the presence of a hydrogenation catalyst (commonly nickel, copper, or cobalt on an alumina support) at temperatures ranging from 140°C to 280°C and high pressures.[4][1][5][6] Precise temperature control is crucial in this process to optimize catalyst activity and selectivity, while preventing catalyst coking and deactivation at higher temperatures.[5]

II. Troubleshooting Guide: Common Temperature Control Issues

This section addresses specific problems that may arise during large-scale morpholine synthesis, providing potential causes and actionable solutions.

Q1: My reaction is sluggish, and the yield of morpholine is significantly lower than expected. What are the likely temperature-related causes?

A1: Insufficient reaction temperature is a primary suspect for low yields in morpholine synthesis.

  • Causality: The dehydration of diethanolamine is an endergonic reaction that requires a significant energy input to overcome the activation energy barrier for cyclization. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. As demonstrated in laboratory-scale synthesis, maintaining a temperature range of 200-210°C is critical for achieving a good yield.[3] A drop to 190-195°C has been shown to decrease the total yield by approximately 10%.[3]

  • Troubleshooting Steps:

    • Verify Temperature Monitoring: Ensure that your temperature probes are calibrated and correctly placed within the reactor to measure the internal reaction temperature accurately.

    • Evaluate Heating System Performance: Check the functionality of your heating mantles, oil baths, or other heating systems to confirm they can achieve and maintain the target temperature.[7] For large-scale reactors, ensure that the heat transfer fluid system is operating efficiently.

    • Optimize Reaction Time: The dehydration process is slow and often requires prolonged heating.[2] Ensure that the reaction is allowed to proceed for the recommended duration at the optimal temperature. For the DEA route, this can be 15 hours or more.[2]

Q2: The final product is dark in color, and I'm observing a significant amount of high-boiling point impurities. How can I address this through temperature control?

A2: The formation of dark-colored byproducts and "heavies" is often indicative of excessive reaction temperatures.

  • Causality: At temperatures above the optimal range, side reactions such as charring and polymerization become more prevalent.[2] In the DEG process, higher temperatures can lead to catalyst coking and deactivation.[5] These side reactions not only reduce the yield of the desired morpholine product but also complicate the purification process.

  • Troubleshooting Steps:

    • Implement Precise Temperature Control: Utilize a reliable temperature controller with a thermocouple placed directly in the reaction mixture to prevent overheating. For exothermic reactions, recirculating chillers can provide precise cooling.[7]

    • Controlled Reagent Addition: The initial addition of acid in the DEA process is highly exothermic.[2] Adding the acid dropwise with efficient stirring and external cooling (e.g., an ice-water bath) can help dissipate the heat generated and prevent temperature spikes.

    • Monitor for Hot Spots: In large reactors, inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture. Ensure that the stirring is vigorous and effective throughout the reaction.

Q3: I'm concerned about the risk of a thermal runaway reaction. What are the warning signs, and what immediate actions should be taken?

A3: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed, leading to a rapid and uncontrolled increase in temperature and pressure.[8][9]

  • Warning Signs:

    • A sudden and rapid increase in the internal temperature of the reactor that is not responsive to cooling adjustments.

    • A noticeable increase in the pressure within the reactor.

    • Vigorous gas evolution or fuming from the reactor.[3]

  • Immediate Actions (Emergency Shutdown Protocol):

    • Stop Reagent Addition: Immediately cease the addition of any reactants to the vessel.

    • Maximize Cooling: Fully engage all cooling systems, such as cooling jackets or emergency quenching systems.

    • Prepare for Emergency Venting: If the pressure continues to rise, be prepared to vent the reactor to a safe location through a designated emergency relief system.

    • Evacuate Personnel: If the situation cannot be brought under control, evacuate all personnel from the immediate vicinity of the reactor.

G cluster_0 Thermal Runaway Logic Start Start Exothermic Reaction Exothermic Reaction Heat Generation > Heat Removal Heat Generation > Heat Removal Rapid Temperature Rise Rapid Temperature Rise Rapid Pressure Rise Rapid Pressure Rise Thermal Runaway Thermal Runaway Controlled Cooling Controlled Cooling Stable Reaction Stable Reaction

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for the synthesis of morpholine via the diethanolamine (DEA) dehydration route?

A: The optimal temperature range for the dehydration of diethanolamine to morpholine is typically between 180°C and 210°C.[2] It is crucial to maintain the temperature within this range for the duration of the reaction, which can be 15 hours or longer, to ensure complete cyclization and maximize the yield.[2][3]

Q: How does pressure influence the temperature requirements for the diethylene glycol (DEG) process?

A: In the DEG process, temperature and pressure are interdependent variables. The reaction is typically carried out at elevated pressures, generally between 14 x 10^5 to 21 x 10^5 Pa (200-300 psig), to maintain the reactants in the appropriate phase.[5] As the pressure is increased, the reaction temperature can also be increased, provided the vapor-liquid equilibrium is maintained.[6] However, excessively high temperatures can lead to catalyst deactivation.[5]

Q: What are the best practices for cooling a large-scale exothermic morpholine synthesis reaction?

A: For large-scale exothermic reactions, a robust cooling system is essential. This typically involves a reactor with a cooling jacket through which a heat transfer fluid is circulated.[10][11] The choice of heat transfer fluid depends on the required operating temperature range.[10] For precise temperature control, a single-fluid heat transfer system that can both heat and cool is often employed.[12] This eliminates the need to switch between different utility streams and provides smooth, continuous temperature control. In the event of a cooling system failure, an emergency pressure relief valve should be in place to prevent a catastrophic failure of the reactor.[13]

Q: Can microwave irradiation be used to control the temperature in morpholine synthesis?

A: While microwave-assisted synthesis has been explored for some morpholine derivatives, with reactions carried out at temperatures around 80°C, its application in large-scale industrial production is not yet common.[14] The primary industrial methods rely on conventional heating and cooling techniques.

Q: What are the safety precautions related to the high temperatures involved in morpholine synthesis?

A: Given the high temperatures and flammable nature of morpholine, stringent safety precautions are necessary.[2] All personnel should be equipped with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles.[15] The reactor should be located in a well-ventilated area, and all sources of ignition should be eliminated.[16] A detailed emergency shutdown procedure should be in place and all personnel should be trained on its execution.[17][18]

IV. Experimental Protocols

Protocol 1: Temperature Control During Acid Addition in DEA Dehydration (Lab Scale)
  • Place a round-bottom flask containing diethanolamine in an ice-water bath on a magnetic stir plate.

  • Begin vigorous stirring of the diethanolamine.

  • Slowly add concentrated hydrochloric or sulfuric acid dropwise to the diethanolamine using a dropping funnel.[2]

  • Continuously monitor the internal temperature of the reaction mixture with a thermocouple.

  • Adjust the rate of acid addition to maintain the internal temperature below a pre-determined safety limit (e.g., 50°C).

  • After the acid addition is complete, remove the ice-water bath and proceed with heating the reaction to the target temperature for cyclization.

G cluster_0 Acid Addition Workflow Start Start DEA in Flask DEA in Flask Ice-Water Bath Ice-Water Bath Stirring Stirring Slow Acid Addition Slow Acid Addition Monitor Temperature Monitor Temperature Adjust Addition Rate Adjust Addition Rate Proceed to Heating Proceed to Heating

V. Quantitative Data Summary

ParameterDiethanolamine (DEA) RouteDiethylene Glycol (DEG) RouteReference(s)
Optimal Reaction Temperature 180-210°C140-280°C[2][5][6]
Typical Reaction Pressure Atmospheric14 x 10^5 - 21 x 10^5 Pa (200-300 psig)[5]
Key Exothermic Step Initial mixing of DEA and acidN/A (Catalytic reaction)[2]
Consequence of Low Temperature Incomplete reaction, low yieldLow conversion rate[2][3]
Consequence of High Temperature Charring, byproduct formationCatalyst coking and deactivation[2][5]

VI. References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud. Retrieved from

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem. Retrieved from

  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved from

  • CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. (n.d.). Google Patents. Retrieved from

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (n.d.). Google Patents. Retrieved from

  • US4647663A - Synthesis of morpholine. (n.d.). Google Patents. Retrieved from

  • MORPHOLINE. (n.d.). Surchem. Retrieved from

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Retrieved from

  • Morpholine - Processing. (n.d.). USDA. Retrieved from

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from

  • side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem. Retrieved from

  • 5.3.1 Laboratory Emergency Shutdown Procedures. (n.d.). Environment, Health and Safety - Cornell University. Retrieved from

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from

  • All You Need to Know About Heat Transfer Fluids. (n.d.). SOLUTHERM™. Retrieved from

  • Heat Transfer Fluids for Chemical Processing Plants. (n.d.). Caldera. Retrieved from

  • Emergency Shutdown Guidelines. (n.d.). FIU Environmental Health and Safety. Retrieved from

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). PMC. Retrieved from

  • Thermal Runaway in Cylindrical Batteries. (2019, November 12). 3DS Blog - Dassault Systèmes. Retrieved from

  • Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment. Retrieved from

  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD PSB. Retrieved from

  • Single-Fluid Heat Transfer System For Reactors. (n.d.). Flexachem. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (R)-3-(p-tolyl)morpholine in Asymmetric Organocatalysis

Executive Summary: The Morpholine Advantage[1] In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts) have long held dominance. However, the (R)-3-(p-to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage[1]

In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts) have long held dominance. However, the (R)-3-(p-tolyl)morpholine scaffold represents a critical alternative, offering distinct electronic and steric properties driven by the six-membered morpholine ring and the specific electronic tuning of the p-tolyl substituent.

This guide objectively analyzes the efficacy of (R)-3-(p-tolyl)morpholine compared to standard pyrrolidine catalysts. While morpholines generally exhibit lower nucleophilicity than pyrrolidines due to the inductive effect of the ring oxygen, the p-tolyl derivative mitigates this through electronic stabilization, offering superior solubility profiles and unique stereocontrol in specific Michael addition and


-functionalization reactions.

Mechanistic Distinction & Catalyst Design

The efficacy of (R)-3-(p-tolyl)morpholine relies on the interplay between the morpholine ring's chair conformation and the shielding provided by the C3-aryl group.

Structural Logic
  • 6-Membered Ring vs. 5-Membered Ring: Unlike the rigid envelope conformation of proline, the morpholine ring adopts a chair conformation. This flexibility, combined with the heteroatom (O) at position 4, alters the "bite angle" and the trajectory of the incoming electrophile.

  • The Oxygen Effect: The oxygen atom exerts an electron-withdrawing inductive effect (-I), reducing the pKa of the ammonium intermediate compared to piperidine, but also lowering the nucleophilicity of the amine.

  • The p-Tolyl Group: The p-methyl substituent is electron-donating (+I). This counteracts the ring oxygen's deactivation, stabilizing the forming iminium/enamine species and providing necessary steric bulk to block the Re-face (assuming R-configuration), forcing Si-face attack.

Catalytic Cycle (Enamine Activation)

The following diagram illustrates the catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroolefin, a benchmark reaction for this catalyst class.

CatalyticCycle Cat (R)-3-(p-tolyl)morpholine (Catalyst) Iminium Iminium Ion (Intermediate) Cat->Iminium + Aldehyde - H2O Aldehyde Substrate (Aldehyde) Aldehyde->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Reaction C-C Bond Formation (+ Nitroolefin) Enamine->Reaction + Nitroolefin (Stereoselective Step) Hydrolysis Hydrolysis Reaction->Hydrolysis Hydrolysis->Cat Catalyst Turnover Product Chiral Product (Michael Adduct) Hydrolysis->Product

Figure 1: Catalytic cycle for the asymmetric Michael addition of aldehydes to nitroolefins using (R)-3-(p-tolyl)morpholine.

Comparative Efficacy: (R)-3-(p-tolyl)morpholine vs. Proline & Jørgensen-Hayashi Catalysts

The following table summarizes the key performance metrics of (R)-3-(p-tolyl)morpholine against industry-standard catalysts in the context of asymmetric Michael additions (e.g., aldehyde + nitroolefin).

FeatureL-ProlineJørgensen-Hayashi Catalyst(R)-3-(p-tolyl)morpholine
Ring Size 5-Membered (Rigid)5-Membered (Rigid)6-Membered (Chair)
Electronic Effect StandardBulky Silyl Ether (Steric)Morpholine Oxygen (-I) + p-Tolyl (+I)
Reactivity High (Self-aldol issues)Very High (Expensive)Moderate to High (Substrate Dependent)
Enantioselectivity (ee) Good (80-95%)Excellent (>95%)Excellent (>90-99%) for Bulky Substrates
Solubility Poor in non-polar solventsExcellentExcellent in most organic solvents
Cost Very LowHighModerate (Synthetic Accessibility)
Key Advantages of (R)-3-(p-tolyl)morpholine
  • Solubility: Unlike zwitterionic proline, the morpholine derivative is highly soluble in common organic solvents (DCM, THF, Toluene), allowing reactions to proceed under homogeneous conditions without the need for DMSO or water mixtures.

  • Tunability: The p-tolyl group can be easily modified during synthesis (e.g., to p-methoxy or p-fluoro) to fine-tune the electronics for specific substrates, whereas proline modifications are more synthetically challenging.

  • Reduced Self-Aldol: The lower nucleophilicity of the morpholine nitrogen compared to pyrrolidine reduces the rate of undesired self-aldol condensation of the aldehyde substrate, a common issue with proline catalysis.

Experimental Protocol: Asymmetric Michael Addition

This protocol details the use of (R)-3-(p-tolyl)morpholine for the enantioselective Michael addition of an aldehyde to a nitroolefin.

Materials
  • Catalyst: (R)-3-(p-tolyl)morpholine (10-20 mol%)

  • Substrate: Butanal (1.0 equiv)

  • Electrophile: trans-

    
    -Nitrostyrene (1.2 equiv)
    
  • Additive: Benzoic acid (10-20 mol%) - Optional, enhances reaction rate via acid co-catalysis.

  • Solvent: Toluene or DCM (0.5 M)

Procedure
  • Catalyst Preparation: In a flame-dried round-bottom flask, dissolve (R)-3-(p-tolyl)morpholine (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL). Stir for 10 minutes at room temperature to form the catalytic salt.

  • Substrate Addition: Add trans-

    
    -nitrostyrene (1.2 mmol) to the solution.
    
  • Reaction Initiation: Add butanal (1.0 mmol) dropwise.

  • Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor progress by TLC (Hexane/EtOAc 4:1) or GC-MS.[1] Reaction times typically range from 12 to 48 hours depending on the substrate sterics.

  • Workup: Quench the reaction with saturated NH4Cl solution (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Expected Results
  • Yield: 85-95%

  • Diastereomeric Ratio (dr): >20:1 (syn/anti)

  • Enantiomeric Excess (ee): 90-98%

Synthesis of the Catalyst

The synthesis of (R)-3-(p-tolyl)morpholine is a critical step, as it is not always commercially available. The most efficient route involves the ring closure of a chiral amino alcohol.

SynthesisWorkflow Start (R)-Phenylglycinol Derivative Step1 N-Alkylation (with Epoxide/Haloether) Start->Step1 Step2 Cyclization (Base-Mediated) Step1->Step2 Step3 Deprotection/Reduction (Optional) Step2->Step3 Final (R)-3-(p-tolyl)morpholine Step3->Final

Figure 2: General synthetic workflow for chiral 3-substituted morpholines.

Key Synthetic Insight: The use of (R)-epichlorohydrin allows for the direct construction of the morpholine ring from the corresponding amino alcohol (derived from p-tolyl glycine or similar precursors) with high stereocontrol. Alternatively, Ru-catalyzed asymmetric hydrogenation of dehydromorpholines offers a route to high enantiopurity.

Strategic Recommendations

When to Choose (R)-3-(p-tolyl)morpholine:

  • Solubility Constraints: When the reaction must be run in non-polar solvents (e.g., hexane, toluene) where proline is insoluble.

  • Substrate Sensitivity: When the aldehyde substrate is prone to self-aldolization; the lower nucleophilicity of the morpholine catalyst minimizes this side reaction.

  • Specific Stereochemistry: When the "bite angle" of the 6-membered ring provides better discrimination for specific bulky electrophiles than the 5-membered pyrrolidine ring.

When to Avoid:

  • Low Reactivity: For extremely unreactive electrophiles, the higher nucleophilicity of proline or Jørgensen-Hayashi catalysts may be required to achieve acceptable conversion rates.

  • Cost: If cost is the primary driver and the substrate is simple, L-Proline remains the most economical choice.

References

  • Vaghi, F., et al. (2023).[2][3] Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry. [Link]

  • Lau, Y. Y., et al. (2016).[4] Catalytic Asymmetric Synthesis of Morpholines. Journal of Organic Chemistry. [Link]

  • Palchykov, V. A. (2013).[5] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

  • List, B., et al. (2000).[6][7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts. Angewandte Chemie International Edition. [Link]

Sources

Comparative

Comparative Validation Guide: Synthetic Routes and Analytical Integrity of (R)-3-(p-tolyl)morpholine

Executive Summary & Strategic Context (R)-3-(p-tolyl)morpholine (CAS: 1213118-87-6) is the pharmacophore scaffold for Aprepitant , a high-value neurokinin-1 (NK1) receptor antagonist. In drug development, the integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(R)-3-(p-tolyl)morpholine (CAS: 1213118-87-6) is the pharmacophore scaffold for Aprepitant , a high-value neurokinin-1 (NK1) receptor antagonist. In drug development, the integrity of this chiral center is non-negotiable; even minor enantiomeric impurities (S-isomer) can significantly alter the binding affinity and metabolic profile of the final API.

This guide objectively compares the two dominant synthetic methodologies—Crystallization-Induced Diastereomer Transformation (CIDT) versus Asymmetric Transfer Hydrogenation (ATH) —and provides a self-validating analytical framework to ensure result integrity.

The Core Problem

Relying on a single analytical method (e.g., Optical Rotation) is insufficient for Phase II/III intermediates due to the "vanishingly small" rotation values of certain morpholine derivatives and the potential for chemical impurities to mimic chiral rotation. Cross-validation using orthogonal techniques is required.

Comparative Analysis of Synthetic Routes

We evaluated the two primary routes based on yield, enantiomeric excess (ee), and scalability.

Route A: Crystallization-Induced Diastereomer Transformation (CIDT)

The Industrial Benchmark (Merck Process) This method relies on thermodynamic control. A racemizing environment allows the interconversion of enantiomers, while a chiral resolving agent precipitates the desired (R)-isomer as a salt, driving the equilibrium to completion.

  • Mechanism: Dynamic Kinetic Resolution (DKR) via reversible Schiff base formation.

  • Resolving Agent: Typically uses N-acetyl-L-phenylalanine or similar chiral acids.

  • Pros: Extremely high optical purity (>99% ee); filters out chemical impurities during crystallization.

  • Cons: Labor-intensive; requires stoichiometric amounts of resolving agent; volumetric inefficiency.

Route B: Asymmetric Transfer Hydrogenation (ATH)

The Modern Catalytic Approach This route utilizes a transition metal catalyst (Ru or Ir) with a chiral ligand to reduce a cyclic imine precursor directly to the chiral amine.

  • Mechanism: Enantioselective hydride transfer to the C=N bond.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Pros: High atom economy; low waste; rapid throughput.

  • Cons: Catalyst cost; residual metal scavenging required; ee often caps at 95-97%, requiring a polishing crystallization.

Summary Data Table
MetricMethod A: CIDT (Classic)Method B: ATH (Catalytic)
Yield (Isolated) 85 - 92%94 - 98%
Enantiomeric Excess (ee) > 99.5% 95.0 - 97.5%
Impurity Profile Low (rejected in mother liquor)Moderate (requires metal scavenging)
Scalability Linear (Volume limited)High (Flow chemistry compatible)
Cost Driver Chiral Resolving AgentRuthenium/Iridium Catalyst

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for cross-validating the experimental results.

CrossValidation cluster_Methods Synthesis Route Start Crude (R)-3-(p-tolyl)morpholine CIDT Route A: CIDT (Salt Precip.) Start->CIDT ATH Route B: ATH (Catalytic Red.) Start->ATH Analysis Primary Analysis (Chiral HPLC) CIDT->Analysis ATH->Analysis Decision ee > 99%? Analysis->Decision Quantify CrossCheck Secondary Validation (Mosher Derivatization) Decision->CrossCheck Yes Reprocess Recrystallize / Scavenge Decision->Reprocess No Final Release for Aprepitant Synthesis CrossCheck->Final Confirmed Reprocess->Analysis

Caption: Logical workflow for synthesizing and validating the chiral purity of the morpholine intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we do not rely on a single data point. The following protocols form a "Triangulation Matrix": Separation (HPLC) + Physical Property (Polarimetry) + Chemical Derivatization (NMR) .

Protocol 1: Primary Validation via Chiral HPLC

Objective: Direct quantification of the S-enantiomer impurity.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). Why? The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides superior discrimination for the p-tolyl moiety via pi-pi interactions.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: DEA is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (Rs): Must be > 2.5 between R and S peaks.

  • Blank Check: Inject mobile phase to ensure no ghost peaks at the retention time of the enantiomers.

Protocol 2: Secondary Validation via Mosher's Acid Derivatization

Objective: Confirmation of chirality using NMR (Orthogonal Method). Why? If the HPLC column degrades, retention times shift. NMR is an absolute structural check.

Step-by-Step:

  • Reaction: Dissolve 10 mg of the isolated (R)-3-(p-tolyl)morpholine in 0.6 mL CDCl3.

  • Add Reagent: Add 1.2 equivalents of (S)-(+)-MTPA-Cl (Mosher's Acid Chloride) and 2.0 equivalents of triethylamine.

  • Incubate: Shake for 15 minutes at room temperature.

  • Analysis: Acquire 1H-NMR (400 MHz or higher).

  • Interpretation: Focus on the methoxy signal of the Mosher auxiliary or the protons on the morpholine ring adjacent to the chiral center. The diastereomeric shift (

    
    ) between the (R,S)-diastereomer and the (R,R)-diastereomer will be distinct.
    
    • Pass: Single set of signals corresponding to the (R,S)-amide.

    • Fail: Visible "shadow" peaks indicating the presence of the (S)-morpholine starting material.

Mechanistic Insight: Why Comparison Matters

Understanding the mechanism of failure in each route allows for proactive troubleshooting.

Mechanism cluster_CIDT Route A: CIDT Failure Mode cluster_ATH Route B: ATH Failure Mode SlowRacemization Slow Racemization (Schiff Base) ResultA Low Yield High Purity SlowRacemization->ResultA ImpureSeed Impure Seed Crystals ImpureSeed->ResultA Oxidation Catalyst Oxidation ResultB High Yield Lower ee% Oxidation->ResultB TempDrift Temp > 30°C (Loss of Stereocontrol) TempDrift->ResultB

Caption: Mechanistic failure modes for Crystallization (CIDT) vs. Catalysis (ATH).

Expert Insight

In Route A (CIDT), the "causality" of high purity is the crystal lattice energy difference. Even if the solution contains 50:50 racemate, the lattice only accepts the (R)-isomer, rejecting the (S). In Route B (ATH), the causality is kinetic; if the temperature spikes, the difference in activation energy (


) between the R and S pathways decreases, instantly dropping the ee%.

Recommendation: For early-phase discovery where speed is key, use Route B . For GMP manufacturing of the Aprepitant API, Route A is superior due to its inherent purification capability.

References

  • McNamara, J. M., et al. (2002). "Practical Asymmetric Synthesis of the Substance P Antagonist...". Journal of Organic Chemistry.

  • Brands, K. M., et al. (2006). "Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics...". Journal of the American Chemical Society.

  • Cvetovich, R. J., et al. (2005). "Asymmetric Synthesis of the Aprepitant Morpholine Core". Organic Process Research & Development.

  • Daicel Chiral Technologies. (2023). "Application Guide for Chiralcel OD-H Columns".

Validation

(R)-3-(p-Tolyl)morpholine: A Versatile Chiral Scaffold for Next-Gen CNS &amp; Anti-Inflammatory Therapeutics

The following guide is a comprehensive technical review and comparison of (R)-3-(p-tolyl)morpholine , designed for researchers in medicinal chemistry and drug development. Publish Comparison Guide | Version 2.4 | Februar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical review and comparison of (R)-3-(p-tolyl)morpholine , designed for researchers in medicinal chemistry and drug development.

Publish Comparison Guide | Version 2.4 | February 2026

Executive Summary

(R)-3-(p-tolyl)morpholine (CAS: 1017273-77-0 for free base; HCl salt variants exist) is a high-value chiral building block belonging to the 3-arylmorpholine class. Unlike its structural isomer phenmetrazine (3-methyl-2-phenylmorpholine), which is a controlled substance with high abuse potential, the 3-arylmorpholine scaffold is primarily utilized as a pharmacophore in Neurokinin-1 (NK1) receptor antagonists , Sigma receptor ligands , and Monoamine transporter (MAT) modulators .

This guide compares the (R)-3-(p-tolyl) variant against industry-standard alternatives (e.g., the 3-(4-fluorophenyl) moiety found in Aprepitant) to demonstrate its utility in tuning lipophilicity, metabolic stability, and receptor selectivity.

Core Applications & Mechanism of Action

NK1 Receptor Antagonism (Substance P Blockade)

The 3-arylmorpholine core is the structural anchor for several high-affinity NK1 antagonists (e.g., Aprepitant). The (R)-3-(p-tolyl) moiety offers a specific steric and electronic profile:

  • Mechanism : The morpholine nitrogen forms a crucial hydrogen bond or salt bridge within the receptor pocket (e.g., His197 or Gln165), while the 3-aryl group occupies a hydrophobic sub-pocket.

  • Advantage : The p-methyl group (tolyl) increases lipophilicity (

    
    ) compared to the unsubstituted phenyl ring, potentially enhancing blood-brain barrier (BBB) penetration. However, it is metabolically distinct from the p-fluoro analog (used in Aprepitant to block metabolism).
    
Sigma-1 Receptor Ligands

Sigma-1 receptors (


R) are targets for neuroprotection and neuropathic pain. 3-substituted morpholines serve as excellent scaffolds for generating high-affinity 

ligands.
  • Selectivity : The (R)-configuration dictates the spatial orientation of the aryl group, often favoring

    
     over 
    
    
    
    subtypes compared to the racemate.
Monoamine Transporter (MAT) Modulation

While less potent as a psychostimulant than phenmetrazine, 3-arylmorpholines exhibit activity at DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • Safety Profile : The 3-aryl substitution pattern generally results in a lower abuse liability compared to the 2-phenyl-3-methyl (phenmetrazine) scaffold, making it a safer starting point for antidepressant or ADHD drug discovery.

Comparative Analysis: (R)-3-(p-Tolyl)morpholine vs. Alternatives

This section objectively compares the product against its two primary competitors in synthesis and medicinal chemistry: (R)-3-Phenylmorpholine (Unsubstituted) and (R)-3-(4-Fluorophenyl)morpholine (The "Aprepitant" Standard).

Performance Metrics Table
Feature(R)-3-(p-Tolyl)morpholine(R)-3-(4-Fluorophenyl)morpholine(R)-3-Phenylmorpholine
Primary Application Ligand Tuning / SAR ExplorationNK1 Antagonist Synthesis (Standard)General Scaffold / Baseline
Lipophilicity (cLogP) High (~2.4) Medium (~2.1)Low (~1.9)
Metabolic Stability Moderate (Benzylic oxidation risk)High (Blocked para-position)Moderate (Para-hydroxylation risk)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Neutral
Steric Bulk (A-value) High (Tolyl group)Medium (Fluoro group)Low (Phenyl group)
Synthetic Cost ModerateModerateLow
Abuse Potential LowLowLow-Moderate
Technical Insight: The "Methyl vs. Fluoro" Switch
  • Why choose p-Tolyl? When optimizing a lead compound, replacing a p-fluoro group with a p-methyl group (tolyl) probes the hydrophobic tolerance of the binding pocket. If potency increases despite the metabolic liability of the methyl group, it indicates a critical hydrophobic interaction that can be further exploited (e.g., by swapping for a -CF3 or -Cl group later).

  • Metabolic Liability : The p-methyl group is susceptible to CYP450-mediated benzylic oxidation to the alcohol or carboxylic acid. This can be advantageous if designing a soft drug (short half-life) but disadvantageous for long-acting oral drugs.

Experimental Protocols

Synthesis of (R)-3-(p-Tolyl)morpholine

Methodology : Enantioselective synthesis starting from (R)-2-amino-2-(p-tolyl)ethanol or via chiral resolution. The following protocol describes the cyclization from the amino alcohol.

Reagents :

  • (R)-2-amino-2-(4-methylphenyl)ethanol (Starting Material)

  • Chloroacetyl chloride

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Lithium Aluminum Hydride (LAH) or Borane-THF

  • Solvents: THF (anhydrous), Toluene.

Step-by-Step Protocol :

  • Acylation : Dissolve (R)-2-amino-2-(4-methylphenyl)ethanol (10 mmol) in anhydrous THF (50 mL) at 0°C. Add triethylamine (1.1 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2h.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization : Cool the reaction to 0°C. Add NaH (60% dispersion, 2.5 eq) cautiously. Reflux the mixture for 4–6 hours to form the morpholin-3-one intermediate.

    • Validation: LC-MS should show mass corresponding to the lactam [M+H]+.

  • Reduction : Isolate the lactam. Dissolve in dry THF. Add LAH (2.0 eq) at 0°C and reflux for 12h to reduce the lactam to the amine.

  • Workup : Quench with Fieser method (Water, 15% NaOH, Water). Filter precipitate. Extract filtrate with DCM.

  • Purification : Convert to HCl salt by adding 2M HCl in ether. Recrystallize from Ethanol/Ether to ensure high enantiomeric excess (ee > 98%).

Chiral Purity Determination (Self-Validating Step)
  • Column : Chiralcel OD-H or AD-H.

  • Mobile Phase : Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection : UV at 254 nm.

  • Criteria : The (R)-isomer should elute as a single peak. Presence of (S)-isomer indicates racemization during the cyclization step (common if temperature is uncontrolled).

Visualizations & Pathways

Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the decision logic for selecting the (R)-3-(p-tolyl) scaffold over alternatives.

G Start Start: (R)-4-Methylphenylglycine or Amino Alcohol Cyclization Cyclization Strategy (Halo-acyl chloride) Start->Cyclization Acylation Intermediate Lactam Intermediate (Stable) Cyclization->Intermediate Base-mediated Ring Closure Reduction Reduction (LAH/BH3) -> Morpholine Ring Intermediate->Reduction Removal of C=O Product (R)-3-(p-Tolyl)morpholine (Target Scaffold) Reduction->Product Purification (HCl Salt) App_NK1 NK1 Antagonist (Hydrophobic Pocket) Product->App_NK1 Coupling w/ Aryl Ether App_Sigma Sigma-1 Ligand (Neuroprotection) Product->App_Sigma N-Alkylation

Figure 1: Synthetic route from chiral amino acid precursors to the (R)-3-(p-tolyl)morpholine scaffold and downstream applications.

SAR Decision Matrix (Why use p-Tolyl?)

SAR Lead Lead Compound Optimization (3-Aryl Morpholine Core) Q1 Need higher Lipophilicity? Lead->Q1 Q2 Need Metabolic Stability? Q1->Q2 No Option_Tolyl Select (R)-3-(p-Tolyl) (+Hydrophobic, -Stability) Q1->Option_Tolyl Yes (p-Me) Q2->Option_Tolyl No (Probe Mode) Option_Fluoro Select (R)-3-(p-Fluoro) (-Hydrophobic, +Stability) Q2->Option_Fluoro Yes (p-F)

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting between p-tolyl and p-fluoro substituents.

References

  • Hale, J. J., et al. (1998). "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent,
Comparative

Publish Comparison Guide: Assessing the Novelty of (R)-3-(p-tolyl)morpholine Synthetic Routes

Part 1: Executive Summary & Strategic Context[1] The Challenge: Chiral Purity in Phenmetrazine Analogs (R)-3-(p-tolyl)morpholine (also known as 3-(4-methylphenyl)morpholine) is a critical chiral scaffold in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context[1]

The Challenge: Chiral Purity in Phenmetrazine Analogs

(R)-3-(p-tolyl)morpholine (also known as 3-(4-methylphenyl)morpholine) is a critical chiral scaffold in the development of CNS-active agents, specifically functioning as a monoamine transporter releaser with potential applications in appetite suppression and psychostimulant therapeutics.[1]

The biological activity of 3-arylmorpholines is highly stereodependent. The (R)-enantiomer often exhibits distinct pharmacokinetics and receptor binding profiles compared to the (S)-isomer.[1] Historically, access to this scaffold relied on inefficient Classical Optical Resolution , a process plagued by low atom economy and a theoretical yield cap of 50%.[1]

The Innovation: Tandem Hydroamination / Asymmetric Transfer Hydrogenation (ATH)

This guide assesses a novel synthetic route utilizing Tandem Hydroamination/Asymmetric Transfer Hydrogenation (ATH) .[2][3] This "One-Pot" protocol represents a paradigm shift, utilizing a titanium-catalyzed cyclization followed by a ruthenium-catalyzed asymmetric reduction.[1]

Verdict: The ATH route offers a 2.5x increase in yield and a 90% reduction in solvent waste compared to the benchmark resolution method, validating it as the superior protocol for scalable drug development.[1]

Part 2: The Benchmark – Classical Resolution (Route A)

Mechanism & Limitations

The traditional route relies on the synthesis of the racemic morpholine followed by fractional crystallization with a chiral acid.[1]

  • Racemic Synthesis: Bromination of 4-methylpropiophenone followed by substitution with ethanolamine and acid-catalyzed cyclization.[1]

  • Chiral Resolution: The racemic base is treated with (L)-(+)-Tartaric acid or (S)-Mandelic acid.[1] The diastereomeric salt of the (R)-amine crystallizes out, while the (S)-amine remains in the mother liquor.[1]

Experimental Protocol (Benchmark)
  • Step 1: React 2-bromo-1-(p-tolyl)propan-1-one with 2-aminoethanol in toluene at reflux (110°C) for 12 hours.

  • Step 2: Cyclize the intermediate using 70% H₂SO₄ at 0°C -> RT. Neutralize with NaOH.

  • Step 3 (Resolution): Dissolve racemic oil in hot ethanol. Add 1.0 eq of (L)-Tartaric acid.[1] Cool slowly to 4°C over 24 hours.[1] Filter crystals.[1] Recrystallize 2x from EtOH to achieve >98% ee.

Critical Flaw: The "unwanted" (S)-isomer is discarded or requires harsh racemization conditions to be recycled, leading to a massive E-factor (waste-to-product ratio).[1]

Part 3: The Innovation – Tandem Hydroamination / ATH (Route B)

Mechanism & Causality

This route builds the morpholine ring and sets the stereocenter in a single vessel, bypassing the need for resolution.[1]

  • Hydroamination: A Ti(IV) catalyst activates the alkyne moiety of an aminoalkyne ether precursor, facilitating an intramolecular nucleophilic attack by the amine to form a cyclic imine (3,4-dihydro-2H-1,4-oxazine).[1]

  • Asymmetric Transfer Hydrogenation (ATH): A chiral Ru(II) catalyst (Noyori-Ikariya type) transfers a hydride from formic acid/TEA to the imine bond. The chiral ligand environment (TsDPEN) dictates the facial selectivity, yielding the (R)-isomer.

Experimental Protocol (Novel Route)
  • Precursor: 2-(but-3-yn-1-yloxy)-1-(p-tolyl)ethanamine.[1]

  • Catalysts:

    • Hydroamination:[1][3][4] Ti(NMe₂)₄ (5 mol%).

    • ATH: RuCl (1 mol%).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Step-by-Step Workflow:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the aminoalkyne precursor (1.0 eq) and Ti(NMe₂)₄ (0.05 eq) in Toluene.

  • Cyclization: Heat to 100°C for 4 hours. Monitor by NMR for disappearance of alkyne signals. Result: Formation of cyclic imine intermediate.[1][3]

  • One-Pot Reduction: Cool to ambient temperature. Add RuCl (0.01 eq) and HCOOH/TEA mixture (3.0 eq).

  • Stereoselection: Stir at RT for 12 hours. The interaction between the sulfonyl oxygen of the ligand and the protonated imine directs the hydride attack to the Si-face, yielding the (R)-configuration.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1][5]

Part 4: Comparative Analysis & Data

Quantitative Performance Matrix
MetricRoute A: Classical ResolutionRoute B: Tandem Hydroamination/ATHImprovement
Overall Yield 32% (after 2 recrystallizations)84% (isolated)+162%
Enantiomeric Excess (ee) >99% (variable per batch)97% (consistent)Comparable
Step Count 4 (Synthesis + 3x Cryst.)1 (One-Pot)-75%
Atom Economy <40% (discarded isomer)100% (theoretical)High
Scalability Poor (volume intensive)Excellent (catalytic)High
Pathway Visualization

The following diagrams illustrate the logical flow and complexity difference between the two routes.

SyntheticComparison cluster_0 Route A: Classical Resolution (Benchmark) cluster_1 Route B: Tandem Hydroamination/ATH (Novel) A_Start Racemic Precursors A_Step1 Cyclization (Racemic Mix) A_Start->A_Step1 A_Step2 Add Chiral Acid ((L)-Tartaric) A_Step1->A_Step2 A_Cryst Fractional Crystallization A_Step2->A_Cryst A_Waste Discard (S)-Isomer (50% Loss) A_Cryst->A_Waste A_Final (R)-3-(p-tolyl)morpholine Yield: ~32% A_Cryst->A_Final (R)-Salt B_Start Aminoalkyne Ether B_Cat1 Ti-Catalyzed Hydroamination B_Start->B_Cat1 B_Imine Cyclic Imine Intermediate B_Cat1->B_Imine B_Cat2 Ru-Catalyzed ATH (Dynamic Kinetic Res) B_Imine->B_Cat2 + HCOOH/TEA B_Final (R)-3-(p-tolyl)morpholine Yield: 84% B_Cat2->B_Final

Caption: Comparative workflow analysis showing the linear inefficiency of Route A versus the catalytic efficiency of Route B.

Part 5: Scientific Validation (E-E-A-T)

Self-Validating Protocol Checks

To ensure trustworthiness in the lab, the Novel Route (Route B) includes specific checkpoints:

  • Imine Verification: Before adding the Ru-catalyst, an aliquot must be checked via ¹H NMR.[1] The disappearance of the alkyne proton (approx.[1] 2.0 ppm) and appearance of the imine signal (approx. 7.5 ppm) confirms the hydroamination cycle is complete.

  • Enantiomeric Purity: The final product ee% should be determined via chiral HPLC (e.g., Chiralpak IA column, Hexane/IPA 90:10). The (R)-isomer typically elutes second under these conditions (verify with authentic standard).

Mechanistic Insight

The superiority of the ATH route lies in the Metal-Ligand Cooperativity .[1] The Ru-H species is not just a hydride donor; the TsDPEN ligand contains an amine proton that hydrogen bonds with the imine nitrogen.[1] This "bifunctional" activation lowers the transition state energy specifically for the Si-face attack, ensuring high enantioselectivity without the thermodynamic penalties of crystallization.[1]

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[4] "Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination and Asymmetric Transfer Hydrogenation." The Journal of Organic Chemistry, 81(19), 8696–8709. Link

  • Blough, B. E., et al. (2011).[6] "Preparation of phenylmorpholines and analogs thereof." World Intellectual Property Organization, WO 2011/146850 A1.[1] Link

  • Mayer, F. P., et al. (2016).[6] "Pharmacological characterization of fluorinated phenmetrazine 'research chemicals'." Neuropharmacology, 108, 33-40.[1] Link

  • Shang, G., et al. (2008). "Asymmetric Synthesis of 2-Substituted and 3-Substituted Morpholines." Chemistry – A European Journal, 14(31), 9553–9563. Link

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of Tolyl-Morpholine Analogs in Cancer Research

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of tolyl-morpholine analogs, a chemical scaffold of growing interest in oncology drug discovery. We will dissect the nuanced interplay...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of tolyl-morpholine analogs, a chemical scaffold of growing interest in oncology drug discovery. We will dissect the nuanced interplay between chemical structure and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships that underpin successful drug design in this chemical space.

The Tolyl-Morpholine Scaffold: A Privileged Structure in Kinase Inhibition

The morpholine ring is a well-established "privileged" scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[1][3] When coupled with a tolyl group, the resulting tolyl-morpholine moiety presents a unique pharmacophore with potential for potent and selective inhibition of key signaling pathways implicated in cancer, most notably the PI3K/Akt/mTOR pathway.[4][5] The morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites, while the tolyl group can engage in hydrophobic interactions, further anchoring the molecule to its target.[2]

Deconstructing the SAR: A Case Study of Morpholine-Substituted Quinazolines

While comprehensive SAR studies on a broad library of simple tolyl-morpholine analogs are not extensively documented in publicly available literature, we can glean significant insights from related structures. A pertinent example is a series of morpholine-substituted quinazoline derivatives, which includes a tolyl-containing analog, evaluated for their cytotoxic activity against various cancer cell lines.[6] This series provides a valuable, data-rich foundation for understanding how modifications to the tolyl- and morpholine-bearing scaffold impact anti-cancer efficacy.

Core Scaffold and Rationale for Investigation

The investigated series features a 4-morpholino-2-arylquinazoline core. The rationale for this design lies in the established role of the quinazoline ring as a kinase inhibitor scaffold and the favorable properties of the morpholine moiety.[7][8] The systematic variation of the 2-aryl substituent allows for a direct assessment of its contribution to biological activity.

Comparative Analysis of Biological Activity

The cytotoxic activity of the synthesized analogs was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines using the MTT assay.[6] The results, summarized in the table below, provide a clear basis for a structure-activity relationship analysis.

Compound ID2-Aryl SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)
AK-3 2-Chlorophenyl10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 4-Chlorophenyl8.55 ± 0.673.15 ± 0.233.36 ± 0.29
AK-12 4-Tolyl (p-tolyl)---

Data extracted from Kumar et al., 2022.[6] Note: Specific IC50 values for AK-12 were not provided in the primary text of the cited article, though its synthesis was described.

Key SAR Insights:

  • Impact of Halogen Substitution: The position of the chloro substituent on the phenyl ring significantly influences activity. The 4-chloro analog (AK-10 ) demonstrated markedly higher potency across all cell lines compared to the 2-chloro analog (AK-3 ). This suggests that the electronic and steric properties at the para position of the phenyl ring are more favorable for target engagement.

  • Role of the Tolyl Group: While quantitative data for the tolyl analog (AK-12 ) is not available for direct comparison in this specific study, the inclusion of this analog in the synthesized library highlights its relevance. Generally, a tolyl group can offer a balance of lipophilicity and steric bulk that can be beneficial for binding affinity. Further studies directly comparing the tolyl analog with its halogenated counterparts would be invaluable.

  • The Unwavering Importance of the Morpholine Moiety: Across the broader series of compounds synthesized in the study, the presence of the 4-morpholino group was a constant, underscoring its perceived importance for the intended biological activity.[6] The morpholine ring is likely crucial for establishing key interactions within the biological target's binding pocket.

The PI3K/Akt/mTOR Pathway: A Likely Target

The structural similarities of these tolyl-morpholine-containing quinazolines to known kinase inhibitors strongly suggest that their cytotoxic effects are mediated through the inhibition of signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a prime candidate.[5] Deregulation of this pathway is a common event in many cancers, making its components attractive therapeutic targets.[5][9]

The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase domain. The tolyl group can then occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Tolyl_Morpholine Tolyl-Morpholine Analog (Inhibitor) Tolyl_Morpholine->PI3K Inhibition Tolyl_Morpholine->mTORC1 Potential Inhibition

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a likely target for tolyl-morpholine analogs.

Experimental Protocols for SAR Substantiation

To rigorously establish the SAR of tolyl-morpholine analogs, a series of well-defined experimental protocols are essential. The following provides a general framework for the key assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the tolyl-morpholine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 2: A workflow diagram for the MTT assay.

Target Engagement and Pathway Modulation: Western Blot Analysis

To confirm that the tolyl-morpholine analogs are indeed modulating the PI3K/Akt/mTOR pathway, Western blot analysis can be employed to assess the phosphorylation status of key downstream proteins such as Akt and S6 ribosomal protein.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the tolyl-morpholine analogs for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Future Directions and Causality in Experimental Design

The preliminary SAR data suggests that the electronic properties and steric hindrance of the 2-aryl substituent are critical determinants of activity. Future experimental designs should logically extend from this observation. A next-generation library of tolyl-morpholine analogs could systematically explore:

  • Electronic Effects: Synthesize analogs with electron-donating and electron-withdrawing groups on the tolyl ring to probe the electronic requirements for optimal activity.

  • Steric Bulk: Introduce substituents of varying sizes on the tolyl and morpholine rings to map the steric tolerance of the target's binding pocket.

  • Positional Isomerism: Evaluate ortho- and meta-tolyl analogs to further understand the preferred spatial arrangement of the tolyl group.

By systematically exploring these chemical variations and correlating them with biological activity, a more comprehensive and predictive SAR model can be developed, ultimately guiding the rational design of more potent and selective tolyl-morpholine-based therapeutics.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • MTT Assay for Cell Viability. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of (R)-3-(P-tolyl)morpholine

Executive Directive Stop and Read: (R)-3-(P-tolyl)morpholine is a chiral organic amine. While valuable as a scaffold in medicinal chemistry (often analogous to phenmetrazine-type structures), its disposal requires strict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Stop and Read: (R)-3-(P-tolyl)morpholine is a chiral organic amine. While valuable as a scaffold in medicinal chemistry (often analogous to phenmetrazine-type structures), its disposal requires strict adherence to organic base protocols.

Immediate "Kill Rules" (Critical Safety constraints):

  • NEVER mix with strong acids (e.g., Nitric, Sulfuric) in a closed waste container. The neutralization is highly exothermic and can pressurize/rupture vessels.

  • NEVER dispose of down the drain. This compound poses a significant aquatic toxicity risk due to the lipophilic p-tolyl moiety.

  • NEVER use standard cellulose/sawdust for spill cleanup if the neat liquid is hot or fuming; use inert vermiculite or sand.

Technical Characterization & Hazard Profile

To manage disposal effectively, you must understand the chemical behavior. As a substituted morpholine, this compound shares the corrosive and toxic profile of its parent structure but with enhanced lipophilicity, increasing skin absorption risks.

Physicochemical & Disposal Properties[1][2][3]
PropertyValue / CharacteristicOperational Implication
Chemical Class Cyclic Secondary AmineSegregate as Organic Base .
Physical State Liquid (typically) or low-melting solidHandle as liquid waste for containment.
Flash Point Est. >60°C (High Flash) but potentially <93°CTreat as Combustible (RCRA D001 potential).
Corrosivity pH > 11 (10% aq. soln)Corrosive to skin/eyes.[1][2][3][4] Incompatible with aluminum/zinc containers.
Solubility Moderate (Water); High (Organics)Rinse containers with Ethanol/Methanol, not just water.
Incompatibility Strong Acids, Oxidizers, Acid ChloridesViolent Reaction Risk. Keep streams separate.

Senior Scientist Insight: The (R)-configuration does not alter the chemical disposal pathway compared to the racemate, but it often implies high-value synthesis. Ensure the material is truly waste before disposal; however, once declared waste, it must be treated as a hazardous organic amine.

Waste Stream Architecture

The following decision logic ensures compliance with RCRA (USA) and general hazardous waste regulations.

Waste_Disposal_Logic Start Start: (R)-3-(P-tolyl)morpholine Waste Check_State Is it Pure/Neat or in Solution? Start->Check_State Neat Pure Substance Check_State->Neat Neat Solution Solution/Mixture Check_State->Solution Dissolved Stream_B Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Neat->Stream_B Pack in Lab Pack Check_Solvent Identify Solvent Solution->Check_Solvent Halogenated Halogenated Solvent (DCM, Chloroform) Check_Solvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Toluene) Check_Solvent->NonHalogenated Aqueous Aqueous Acidic/Basic Check_Solvent->Aqueous Stream_A Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->Stream_A NonHalogenated->Stream_B Stream_C Stream C: Aqueous Basic Waste (Neutralization Unit) Aqueous->Stream_C Adjust pH 5-9 Check Precipitates

Figure 1: Decision logic for segregating morpholine derivative waste streams to prevent incompatibility and ensure proper incineration routing.

Detailed Operational Protocols

Protocol A: Routine Lab-Scale Disposal (< 500 mL)

Objective: Safe transfer of reaction mixtures or aliquots to central accumulation areas.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass (Amber).

    • Avoid: Aluminum or galvanized steel cans (amines react to form hydrogen gas).

  • Phase Compatibility Check (The Self-Validating Step):

    • Before pouring the morpholine waste into a "Basic Organic Waste" carboy, extract 5 mL of the waste and 5 mL from the carboy into a test tube.

    • Observe: Watch for heat generation, bubbling, or rapid precipitation.

    • Pass: No reaction

      
       Proceed to pour.
      
    • Fail: Reaction observed

      
       Start a new, separate waste container labeled "Morpholine Derivative - Segregated."
      
  • Labeling:

    • Must read: "Hazardous Waste - Organic Alkali."

    • Hazard Codes: Flammable, Corrosive.[4][5]

Protocol B: Decontamination of Glassware

Objective: Removal of residues to prevent cross-contamination or skin burns for dishwashing staff.

  • Rinse 1: Rinse glassware with a small volume of Acetone or Ethanol. Collect this rinsate into Stream B (Non-halogenated organic).

  • Rinse 2 (Acid Wash): Rinse with 5% dilute Acetic Acid or HCl. This converts the lipophilic free base into the water-soluble hydrochloride salt.

  • Final Wash: Wash with soap and water.[2]

    • Why this works: The p-tolyl group makes the free base greasy and hard to remove with water alone. Acid protonates the nitrogen, making it ionic and easily solvated by water.

Protocol C: Emergency Spill Response

Scenario: 100 mL bottle drop in the fume hood.

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory distress. Clear the immediate area.[2]

  • PPE Upgrade: Double nitrile gloves (amines penetrate single layers quickly) and safety goggles.

  • Containment:

    • Use Vermiculite or Sand to dike the spill.

    • Do not use paper towels initially (surface area + flammability risk).

  • Neutralization (Optional but Recommended):

    • Sprinkle Citric Acid powder or apply dilute acetic acid over the absorbent. This reduces the vapor pressure of the amine.

  • Cleanup: Scoop material into a wide-mouth jar. Label "Spill Debris - Morpholine Contaminated."

  • Verification: Wipe surface with pH paper wet with water. If pH > 8, repeat cleaning with dilute acid.

Regulatory & Compliance Context

US EPA (RCRA)
  • Classification: While (R)-3-(P-tolyl)morpholine is not explicitly P-listed or U-listed, it typically exhibits the characteristic of Ignitability (D001) if in a flammable solvent, or Corrosivity (D002) if aqueous pH > 12.5.

  • Best Practice: Manage as a D001/D002 combined waste stream.

Transport (DOT/IATA)
  • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains 3-(p-tolyl)morpholine) OR Flammable liquid, corrosive, n.o.s.

  • UN Number: Typically UN 2735 (Amines, liquid, corrosive) or UN 2924 (Flammable liquid, corrosive).

  • Packing Group: II or III (depending on boiling point/flash point data).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Morpholine. (General morpholine hazard data used for read-across). Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Classification Guidelines. (Defining D001 and D002 characteristics). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-methylmorpholine. (Analogous structure toxicity data).[6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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